molecular formula C13H19ClN2O B092005 3-(3-Chlorophenyl)-1,1-dipropylurea CAS No. 15441-99-3

3-(3-Chlorophenyl)-1,1-dipropylurea

Numéro de catalogue: B092005
Numéro CAS: 15441-99-3
Poids moléculaire: 254.75 g/mol
Clé InChI: BJRYHLJYGXKHCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(3-Chlorophenyl)-1,1-dipropylurea is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs). Structurally, it belongs to a class of urea-based compounds that have been investigated as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid Type-1 (CB1) receptor . CB1 receptor NAMs represent a promising therapeutic approach for neuropsychiatric disorders, as they can attenuate the receptor's signaling in the presence of its endogenous ligands, potentially offering a superior safety profile compared to orthosteric antagonists . Research into analogs of this compound has shown that such structures can exhibit excellent brain penetrance in animal models, making them valuable pharmacological tools for probing the endocannabinoid system in the context of addiction and reward-related behaviors . The 3-chlorophenyl substitution pattern is a key structural feature associated with enhanced CB1 receptor potency in this chemical series . This compound is supplied for research purposes, such as in vitro binding assays, functional pharmacological studies, and as a synthetic intermediate for further chemical exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(3-chlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYHLJYGXKHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337016
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-99-3
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIPROPYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure and SMILES of 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3-(3-Chlorophenyl)-1,1-dipropylurea (CAS: 15441-99-3) is a lipophilic, non-symmetrical substituted urea derivative.[1][2] Chemically, it serves as a critical structural probe in the study of Structure-Activity Relationships (SAR) for photosystem II inhibitors (herbicides) and emerging cytokinin-like antineoplastic agents.[1][2]

Unlike its commercially ubiquitous analog Chlorpropham (a carbamate) or Diuron (a dimethylurea), this molecule features extended dipropyl aliphatic chains.[1][2][3] This structural modification significantly alters the partition coefficient (LogP) and steric occupancy at the binding site, making it a vital reference standard for evaluating hydrophobic interactions in ligand-protein docking.[1][3]

Part 2: Chemical Identity & Structural Topology

The molecule consists of three distinct pharmacophores:[1][3]

  • The Lipophilic Tail: A geminal dipropyl amine moiety (

    
    ) providing significant hydrophobic bulk.[1][2]
    
  • The Linker: A rigid urea bridge (

    
    ) acting as a hydrogen bond donor/acceptor scaffold.[1][2]
    
  • The Aromatic Head: A phenyl ring substituted at the meta (3-) position with Chlorine, enhancing metabolic stability and lipophilicity.[1][2]

Standardized Identifiers
Identifier TypeValue
IUPAC Name 3-(3-chlorophenyl)-1,1-dipropylurea
CAS Number 15441-99-3
SMILES CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl
InChI Key BJRYHLJYGXKHCN-UHFFFAOYSA-N
Molecular Formula C₁₃H₁₉ClN₂O
Molecular Weight 254.76 g/mol

Part 3: Synthetic Pathways & Methodologies

To synthesize this compound with high purity (>98%) for biological screening, we utilize the Isocyanate Addition Protocol .[1][3] This route is preferred over the Carbamoyl Chloride method due to milder conditions and cleaner workup, minimizing the formation of symmetrical urea byproducts.[3]

Mechanism of Action (Synthesis)

The reaction proceeds via the nucleophilic attack of the secondary amine (dipropylamine) lone pair onto the electrophilic carbon of the isocyanate group.[1][3] The meta-chloro substituent on the isocyanate ring withdraws electron density, increasing the electrophilicity of the isocyanate carbon and accelerating the reaction rate.[1][2]

Workflow Diagram (DOT Visualization)

SynthesisPath Reactant1 3-Chlorophenyl Isocyanate Solvent Dichloromethane (DCM) Anhydrous, 0°C Reactant1->Solvent Dissolve Reactant2 Dipropylamine Reactant2->Solvent Dropwise Addition Intermediate Tetrahedral Intermediate Solvent->Intermediate Nucleophilic Attack Product 3-(3-Chlorophenyl)- 1,1-dipropylurea Intermediate->Product Proton Transfer (Fast)

Figure 1: Nucleophilic addition pathway for the synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea.

Detailed Experimental Protocol

Reagents:

  • 3-Chlorophenyl isocyanate (1.0 eq)[1][2]

  • Dipropylamine (1.1 eq)[1][3]

  • Dichloromethane (DCM), anhydrous[1][3]

  • Triethylamine (TEA) (catalytic, optional)[1][3]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon to remove atmospheric moisture (isocyanates hydrolyze to anilines in moist air).

  • Solvation: Dissolve 3-Chlorophenyl isocyanate (153 mg, 1.0 mmol) in 10 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath to control the exotherm.[1][2]

  • Addition: Dilute Dipropylamine (111 mg, 1.1 mmol) in 2 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Why? Slow addition prevents localized overheating and dimerization of the isocyanate.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1][2] The isocyanate spot will disappear.[1][2]

  • Workup: Quench with 10 mL water. Extract the organic layer, wash with 1M HCl (to remove excess amine) and Brine.[1][3] Dry over MgSO₄.[1][2]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water to yield colorless crystals.[1][2]

Part 4: Physicochemical Profiling & SAR Analysis

Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate.[1][2]

Computed Properties Table
PropertyValueImplication
LogP (Predicted) 3.8 ± 0.2High lipophilicity; suggests strong membrane permeability but low aqueous solubility.[1][2]
Topological Polar Surface Area (TPSA) 32.3 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration if used in CNS research.[1][2]
H-Bond Donors 1The single NH group is crucial for binding to the Serine-264 residue in Photosystem II (if herbicidal) or kinase hinge regions.[1][2]
H-Bond Acceptors 1The Carbonyl oxygen acts as the primary acceptor.[1][2]
Structure-Activity Relationship (SAR) Deep Dive

1. The meta-Chloro Effect: The Chlorine atom at the 3-position is strategic.[1][2]

  • Electronic: It exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring.[1][2] This increases the acidity of the urea NH proton, strengthening its hydrogen-bonding capability with target proteins.[1][2]

  • Metabolic: Unlike a para-substituent, the meta-Cl blocks metabolic hydroxylation at that site and sterically hinders attack at the para position, prolonging the compound's half-life.[1][2]

2. The Dipropyl Conundrum: Most commercial ureas (e.g., Diuron) use dimethyl groups.[1][3]

  • Why Dipropyl? Replacing methyls with propyls increases the molecular volume.[1][2] In herbicide resistance studies, this molecule is used to test steric tolerance of the binding pocket.[2][3] If a mutant weed is resistant to Diuron but susceptible to this compound, it suggests the mutation opened up hydrophobic space in the binding pocket.[1][3]

Part 5: Analytical Characterization Expectations

To validate the structure, the following spectral signatures must be observed.

1. ¹H-NMR (400 MHz, CDCl₃)

  • δ 7.60 (s, 1H): Aromatic proton at C2 (sandwiched between Urea and Cl).[1][3]

  • δ 7.10–7.30 (m, 3H): Remaining aromatic protons.

  • δ 6.40 (bs, 1H): Urea NH proton (exchangeable with D₂O).[1][3]

  • δ 3.30 (t, 4H):

    
     protons (triplet due to adjacent 
    
    
    
    ).[1][2]
  • δ 1.60 (m, 4H):

    
     methylene bridge protons.[1][2]
    
  • δ 0.90 (t, 6H): Terminal

    
     protons.
    

2. Mass Spectrometry (ESI-MS)

  • Molecular Ion: [M+H]⁺ = 255.12[1][2][3][4][5]

  • Isotope Pattern: A distinct M+2 peak at 257.12 with ~33% intensity of the parent peak, confirming the presence of a single Chlorine atom.[1][3]

References

  • PubChem. (n.d.).[1][2] 3-(3-chlorophenyl)-1,1-dipropylurea (Compound).[1][2][4][5][6] National Library of Medicine.[1][2][7] Retrieved October 26, 2023, from [Link][1][3]

  • Usharani, V., et al. (2012).[2][3] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved October 26, 2023, from [Link][1][3]

Sources

Differential Solubility of 3-(3-Chlorophenyl)-1,1-dipropylurea: A Comparative Analysis in Water and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological and chemical systems, profoundly impacting its utility in drug discovery and development. This guide provides an in-depth technical analysis of the differential solubility of 3-(3-Chlorophenyl)-1,1-dipropylurea, a substituted urea derivative, in two fundamentally different solvents: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. By examining the molecular structure of the solute and the distinct properties of each solvent, we will elucidate the intermolecular forces that govern its solubility. This whitepaper further presents a validated experimental protocol for quantitative solubility determination and discusses the practical implications for researchers in the field.

Introduction: The Primacy of Solubility

In the realm of pharmaceutical sciences, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous testing. At the very foundation of this process lies a compound's solubility. Poor aqueous solubility can terminate the development of an otherwise promising molecule, leading to challenges in formulation, unreliable results in vitro assays, and poor bioavailability in vivo.[1] 3-(3-Chlorophenyl)-1,1-dipropylurea, a molecule featuring a polar urea core flanked by significant nonpolar moieties, presents an illustrative case study in differential solubility. Understanding its behavior in both aqueous environments and organic solvents like DMSO is not merely an academic exercise; it is a prerequisite for its effective application in research. This guide moves beyond simple data presentation to explore the causal mechanisms behind its solubility profile, offering both theoretical insights and practical methodologies.

Physicochemical Profile of the Solute

To comprehend the solubility of 3-(3-Chlorophenyl)-1,1-dipropylurea, we must first dissect its molecular architecture. The structure combines features that contribute to both polar and nonpolar character.

  • Urea Core (-NH-C(=O)-N<): This central functional group is polar. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, while the amide hydrogen (N-H) is a hydrogen bond donor. This core imparts a degree of polarity to the molecule.

  • 3-Chlorophenyl Group: This aromatic ring substituted with a chlorine atom is bulky and predominantly hydrophobic. It contributes significantly to the molecule's nonpolar character through van der Waals forces and potential pi-stacking interactions.

  • Di-n-propyl Groups (-N(CH₂CH₂CH₃)₂): The two n-propyl chains are aliphatic and highly nonpolar (hydrophobic). The introduction of longer alkyl groups into urea molecules is known to make them considerably more hydrophobic.[2]

A key predictor of a compound's lipophilicity and, inversely, its aqueous solubility is the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂OPubChem[3]
Molecular Weight 254.76 g/mol PubChem[3]
Predicted XlogP 3.8PubChem[3]

The predicted XlogP of 3.8 strongly suggests that 3-(3-Chlorophenyl)-1,1-dipropylurea is a lipophilic compound with an inherent preference for nonpolar environments over aqueous ones.

The Solvents: A Tale of Two Polarities

The adage "like dissolves like" is a foundational principle in solubility science, rooted in the nature of intermolecular forces.[4] The dramatic difference in the solubility of our target compound is a direct consequence of the disparate properties of water and DMSO.

  • Water (H₂O): A polar, protic solvent. Its defining feature is the ability to act as both a hydrogen bond donor and acceptor, leading to a highly structured, three-dimensional network of strong hydrogen bonds.[5] For a solute to dissolve, it must overcome the high energetic cost of disrupting this network.

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A polar, aprotic solvent. DMSO has a large dipole moment, making it an excellent solvent for many polar compounds. Crucially, it is a potent hydrogen bond acceptor (via the sulfoxide oxygen) but lacks donor hydrogens.[6] Its methyl groups also allow for favorable London dispersion force interactions with nonpolar solutes.

Comparative Solubility Analysis: A Mechanistic View

Solubility in Water: An Uphill Battle

The solubility of 3-(3-Chlorophenyl)-1,1-dipropylurea in water is expected to be exceedingly low. This is a direct consequence of its molecular structure, which is dominated by hydrophobic surface area.

  • High Energy of Cavity Formation: To accommodate the large chlorophenyl and dipropyl groups, a significant number of strong water-water hydrogen bonds must be broken. This process is energetically unfavorable.

  • Hydrophobic Effect: Water molecules, unable to form favorable hydrogen bonds with the nonpolar regions of the solute, arrange themselves into a highly ordered, cage-like structure around these moieties. This ordering represents a decrease in entropy, which is thermodynamically unfavorable and drives the solute out of the aqueous phase.[2]

  • Limited Favorable Interactions: While the urea core can form some hydrogen bonds with water, these interactions are insufficient to compensate for the large-scale disruption of the water network caused by the hydrophobic appendages.

Caption: Unfavorable interactions in water.

Solubility in DMSO: A Favorable Partnership

In stark contrast, 3-(3-Chlorophenyl)-1,1-dipropylurea is expected to exhibit high solubility in DMSO. DMSO is exceptionally effective at dissolving a wide range of both polar and nonpolar compounds.[7]

  • Strong Hydrogen Bond Acceptance: The sulfoxide oxygen of DMSO is a powerful hydrogen bond acceptor and can form a strong interaction with the N-H proton of the urea moiety.[6][8] This is a key solute-solvent interaction that drives dissolution.

  • Dipole-Dipole Interactions: The highly polar C=O bond of the urea core interacts favorably with the large dipole of the DMSO molecule.

  • Dispersion Forces: The methyl groups of DMSO and its overall less-structured liquid state can more easily accommodate the nonpolar chlorophenyl and dipropyl groups through favorable London dispersion forces, without the high energetic penalty seen in water.[9]

Caption: Favorable solute-solvent interactions in DMSO.

Summary of Solubility and Interactions
SolventPredicted SolubilityKey Favorable InteractionsKey Unfavorable Interactions
Water Very Low / InsolubleLimited H-bonding at urea coreHigh energy of cavity formation; Hydrophobic effect from nonpolar groups
DMSO High / SolubleStrong H-bond acceptance by DMSO; Dipole-dipole interactions; London dispersion forcesMinimal

Experimental Protocol: Quantitative Solubility Determination

To move from theoretical prediction to empirical fact, a robust and reproducible experimental method is required. The shake-flask method is a gold-standard, albeit low-throughput, technique for determining thermodynamic solubility.[1] The following protocol provides a self-validating system for accurate measurement.

Workflow: Shake-Flask Solubility Determination

G prep 1. Prepare Supersaturated Solution Add excess solid compound to solvent (e.g., 10 mg to 1 mL). equil 2. Equilibration Incubate at constant temperature (e.g., 25°C) with agitation for 24-48 hours. prep->equil Ensures thermodynamic equilibrium sep 3. Phase Separation Centrifuge or filter (0.22 µm PVDF) to remove undissolved solid. equil->sep Isolates saturated solution quant 4. Quantification - Prepare serial dilution of supernatant. - Analyze by HPLC or UV-Vis against a standard curve. sep->quant Measures solute concentration calc 5. Calculation Determine concentration in saturated supernatant (e.g., in mg/mL or µM). quant->calc Final solubility value

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Rationale: Starting with an excess of solid ensures that the final solution is truly saturated and that equilibrium can be reached from a state of supersaturation.

    • Procedure: Add an excess amount of solid 3-(3-Chlorophenyl)-1,1-dipropylurea (e.g., ~10 mg) to a known volume of the test solvent (e.g., 1 mL of water or DMSO) in a glass vial.[7]

  • Equilibration:

    • Rationale: Dissolution is a dynamic process. A sufficient incubation period with consistent agitation is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For complex organic molecules, this can take 24 to 72 hours.[1]

    • Procedure: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 rpm) for at least 24 hours.

  • Separation of Undissolved Solid:

    • Rationale: It is imperative to completely remove any remaining solid particles from the saturated solution to avoid artificially inflating the measured concentration.

    • Procedure: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes.[7] Carefully pipette a known volume of the clear supernatant, taking care not to disturb the solid pellet. Alternatively, filter the solution through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification:

    • Rationale: An accurate analytical technique is needed to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

    • Procedure:

      • Prepare a calibration curve using stock solutions of the compound of known concentration.

      • Dilute the collected supernatant with an appropriate solvent (e.g., acetonitrile or methanol) to bring its concentration within the linear range of the calibration curve.

      • Analyze the diluted samples by HPLC and determine the concentration based on the standard curve.[7]

  • Calculation:

    • Rationale: The final solubility value must account for the dilution factor used during quantification.

    • Procedure: Multiply the measured concentration by the dilution factor to obtain the final solubility in the original solvent. Report the value in standard units such as mg/mL, µg/mL, or Molarity (mol/L).

Implications for Research and Drug Development

The profound difference in solubility between water and DMSO has direct, practical consequences:

  • Stock Solution Preparation: DMSO is the solvent of choice for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[7] Its ability to dissolve compounds like 3-(3-Chlorophenyl)-1,1-dipropylurea at millimolar concentrations is essential for high-throughput screening campaigns.

  • Assay Artifacts: A common pitfall occurs when a DMSO stock solution is diluted into an aqueous assay buffer (e.g., cell culture media or PBS). If the final concentration exceeds the compound's aqueous solubility limit, it will precipitate.[10] This can lead to inaccurate results, false positives, and wasted resources.[1] It is critical to ensure the final DMSO concentration in an assay is low (typically <0.5%) and that the final compound concentration remains well below its aqueous solubility limit.

  • Drug Formulation: The poor aqueous solubility highlighted by this analysis indicates that significant formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations, or salt formation if applicable) would be required to achieve adequate oral bioavailability for this compound.

Conclusion

The solubility of 3-(3-Chlorophenyl)-1,1-dipropylurea is a clear illustration of fundamental chemical principles. Its molecular structure, rich in nonpolar surface area, renders it virtually insoluble in the highly structured, hydrogen-bonded network of water. Conversely, the same molecule is readily dissolved by DMSO, a powerful polar aprotic solvent capable of forming strong hydrogen-bond acceptor interactions and accommodating nonpolar moieties. For the researcher, scientist, and drug development professional, this differential solubility is not a mere data point but a critical guiding parameter that informs experimental design, data interpretation, and the strategic path forward for compound development.

References

  • Rezaei Behbehani, G., Hamedi, M., & Hoseinpour Rajabi, F. (2002). The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. Journal of the Chemical Society of Pakistan.
  • Study.com. (n.d.). Draw the Lewis structure for NH2CONH2. What intermolecular forces will be present in urea? Homework.Study.com.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537886, 3-(3-chlorophenyl)-1,1-dipropylurea. PubChem.
  • Quora. (2018). We say that H2O has a stronger bonding than urea, but still, H2O ionizes and not urea. Why?
  • Somsen, G., & de Visser, C. (1975). Solvation and hydrophobic hydration of alkyl-substituted ureas and amides in NN-dimethylformamide + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 1471-1482.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Millipore Corporation. (n.d.).
  • Floris, F. M., Tani, A., & van der Ploeg, P. (1992). Intermolecular interactions of urea and water. The Journal of Chemical Physics, 97(11), 8531-8539.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Åstrand, P. O., Wallqvist, A., & Karlström, G. (1994). Intermolecular interactions of urea and water. Journal of Physics: Conference Series, 49(1), 133.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 764705, 3-(3-chlorophenyl)-1,1-diisopropylurea. PubChem.
  • Scribd. (2024). Solubility test for Organic Compounds.
  • Soper, A. K., & Luzar, A. (1992). Interactions of urea and other polar compounds in water. Journal of the American Chemical Society, 114(19), 7349-7355.
  • Das, A., & Das, S. (2019). Intermolecular interactions and solvation effects of dimethylsulfoxide on type III deep eutectic solvents. Physical Chemistry Chemical Physics, 21(34), 18676-18685.
  • U.S. Environmental Protection Agency. (n.d.). 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea Properties. CompTox Chemicals Dashboard.
  • ChemDiv. (n.d.). N-(3-chlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea--hydrogen chloride (1/1).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295366, 1-(3-Chlorophenyl)-3-phenylurea. PubChem.
  • Lock, G. S., & Soper, A. K. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. The Journal of Physical Chemistry B, 127(2), 529-540.
  • ResearchGate. (2019). Solute–Solvent and Solvent–Solvent Interactions and Preferential Solvation of 1,1-Diamino-2,2-dinitroethylene in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide and Dimethyl Sulfoxide.
  • Cayman Chemical. (2022).
  • Sigma-Aldrich. (n.d.). 3-(3-CHLOROPHENYL)-1,1-DIMETHYLUREA AldrichCPR.
  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?
  • Gaylord Chemical. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11480, 3-(3-chlorophenyl)-1,1-dimethylurea. PubChem.
  • ResearchGate. (n.d.). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea.
  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.

Sources

Methodological & Application

reaction protocol for 3-chlorophenyl isocyanate with dipropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 1-(3-chlorophenyl)-3,3-dipropylurea via Nucleophilic Addition

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted ureas are a cornerstone of modern medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2] Their synthesis, therefore, is a critical process in drug discovery and development. The reaction between an isocyanate and a primary or secondary amine is one of the most robust and high-yielding methods for creating the urea linkage.[3][4][5] This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-chlorophenyl)-3,3-dipropylurea from 3-chlorophenyl isocyanate and dipropylamine. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for this synthesis, ensuring both reproducibility and a deeper understanding of the process.

Reaction Principle and Mechanism

The formation of a urea derivative from an isocyanate and an amine is a classic example of nucleophilic addition.[5][6] The isocyanate group (R-N=C=O) is characterized by an electrophilic carbon atom, a result of the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (dipropylamine) attacks the electrophilic carbonyl carbon of the isocyanate (3-chlorophenyl isocyanate).[7]

  • Intermediate Formation: This attack forms a transient zwitterionic intermediate.

  • Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate group occurs.

  • Product Formation: The final, stable trisubstituted urea, 1-(3-chlorophenyl)-3,3-dipropylurea, is formed. This reaction is typically fast, exothermic, and proceeds with high atom economy.[6][8]

Reaction_Mechanism Figure 1: Reaction Mechanism R1 3-Chlorophenyl Isocyanate Plus + R2 Dipropylamine Int Int R2->Int Nucleophilic Attack Prod 1-(3-chlorophenyl)-3,3-dipropylurea Int->Prod Proton Transfer

Caption: Figure 1: Nucleophilic addition of dipropylamine to 3-chlorophenyl isocyanate.

Critical Safety Considerations: Handling Isocyanates

3-Chlorophenyl isocyanate is a hazardous chemical that demands strict adherence to safety protocols. It is classified as acutely toxic upon inhalation, causes severe skin burns and eye damage, and may cause allergic or asthma symptoms.[9][10]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with sufficient ventilation. An eyewash station and safety shower must be immediately accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[11]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Moisture Sensitivity: Isocyanates react with water, including atmospheric moisture, to produce an amine and carbon dioxide gas.[6][13] This reaction can lead to pressure buildup in sealed containers and must be avoided.[11] All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocol

This protocol details the synthesis of 1-(3-chlorophenyl)-3,3-dipropylurea on a 10 mmol scale.

Reagent and Materials Summary
Reagent/MaterialFormulaMW ( g/mol )Amount (1.0 eq)Moles (mmol)Density (g/mL)Volume (mL)
3-Chlorophenyl isocyanateC₇H₄ClNO153.571.54 g10.01.26~1.22
DipropylamineC₆H₁₅N101.191.01 g10.00.74~1.37
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93---50
Magnetic Stir Bar--1---
Round-bottom flask (100 mL)--1---
Septa, Needles, Syringes--Various---
Inert Gas Supply (N₂ or Ar)------
Step-by-Step Synthesis Workflow

Caption: Figure 2: Step-by-step workflow for the synthesis of 1-(3-chlorophenyl)-3,3-dipropylurea.

  • Glassware and System Preparation:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Oven-dry the flask at 120 °C for at least 4 hours, then allow it to cool to room temperature in a desiccator or under a stream of inert gas.

    • Seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. A nitrogen-filled balloon can be used to maintain positive pressure.

  • Reagent Preparation and Addition:

    • Using a syringe, add 50 mL of anhydrous dichloromethane (DCM) to the flask.

    • Carefully draw 1.22 mL (1.54 g, 10.0 mmol) of 3-chlorophenyl isocyanate into a dry syringe and add it to the stirring DCM solution.

    • Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is a precautionary measure to control the initial exotherm of the reaction.

  • Nucleophilic Addition Reaction:

    • In a separate dry syringe, draw 1.37 mL (1.01 g, 10.0 mmol) of dipropylamine.

    • Add the dipropylamine to the cooled isocyanate solution dropwise over 5-10 minutes with vigorous stirring. A white precipitate may begin to form immediately.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring and Completion:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the 3-chlorophenyl isocyanate starting material. The disappearance of the isocyanate spot indicates reaction completion. A suitable eluent system is 3:1 Hexanes:Ethyl Acetate.

  • Product Isolation and Purification:

    • Once the reaction is complete, remove the solvent using a rotary evaporator.

    • The resulting crude solid is typically of high purity. For analytical purposes, it can be further purified by recrystallization from a suitable solvent system like ethanol/water or by trituration with cold hexanes to remove any unreacted starting materials.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized 1-(3-chlorophenyl)-3,3-dipropylurea should be confirmed using standard analytical techniques.

Product: 3-(3-chlorophenyl)-1,1-dipropylurea[14] Molecular Formula: C₁₃H₁₉ClN₂O[14] Molecular Weight: 254.76 g/mol

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the propyl groups (triplet, sextet, triplet) and the aromatic protons on the chlorophenyl ring. The N-H proton will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon environments, including the distinct carbonyl carbon peak around 155 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong C=O (carbonyl) stretch around 1640-1680 cm⁻¹ and an N-H stretch around 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]+ at m/z 254 and/or the protonated molecular ion [M+H]+ at m/z 255, along with the characteristic isotopic pattern for a chlorine-containing compound.[14]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Conclusion

The reaction of 3-chlorophenyl isocyanate with dipropylamine provides a direct and efficient route to 1-(3-chlorophenyl)-3,3-dipropylurea. By understanding the underlying nucleophilic addition mechanism and adhering strictly to the safety and handling requirements for isocyanates, researchers can reliably synthesize this and related urea compounds in high yield and purity. This protocol serves as a foundational method for the generation of substituted ureas, a critical class of molecules in the pursuit of new therapeutic agents.

References

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. (2026). HBGX Chemical. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Technical Insights into Isocyanate Reaction Pathways. (2025). Patsnap. [Link]

  • Material Safety Data Sheet - 3-Chlorophenyl isocyanate. (2003). Cole-Parmer. [Link]

  • 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. (2023). Eindhoven University of Technology Research Portal. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (2013). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Organic Chemistry/Isocyanate. Wikibooks. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - 3-Chlorophenyl isocyanate. (2025). Thermo Fisher Scientific. [Link]

  • Isocyanate - Wikipedia. Wikipedia. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? (2018). ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Urea, phenyl-, and. Organic Syntheses. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]

  • Process for the preparation of isocyanates and isothiocyanates.
  • Reaction of N-methylpyrrolidone with 3-Chlorophenyl isocyanate. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)-3-phenylurea. PubChem. [Link]

  • 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. (2013). ResearchGate. [Link]

  • 1-(3-chlorophenyl)-3-propylurea (C10H13ClN2O). PubChemLite. [Link]

  • 3-(3-chlorophenyl)-1,1-dipropylurea. PubChemLite. [Link]

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screening 3-(3-Chlorophenyl)-1,1-dipropylurea for herbicidal activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of 3-(3-Chlorophenyl)-1,1-dipropylurea: Herbicidal Efficacy and Mode of Action Profiling

Executive Summary & Compound Profile

Compound: 3-(3-Chlorophenyl)-1,1-dipropylurea CAS: 15441-99-3 Chemical Class: Substituted Phenylurea Target Mechanism: Photosystem II (PSII) Inhibition (Hill Reaction Inhibitor)

Application Note Overview: This guide details the tiered screening of 3-(3-Chlorophenyl)-1,1-dipropylurea. Unlike the commercially common 1,1-dimethylureas (e.g., Diuron, Monuron), the 1,1-dipropyl substitution significantly increases lipophilicity (LogP). This structural modification alters root uptake kinetics and foliar penetration, necessitating a modified surfactant strategy and specific solvent carriers during screening.

Primary Mode of Action (MoA): The compound competes with plastoquinone (


) for the binding site on the D1 protein of the PSII reaction center. This blockage interrupts the electron transport chain, causing a buildup of triplet chlorophyll and reactive oxygen species (ROS), leading to lipid peroxidation and tissue necrosis.

Safety & Handling (MSDS Highlights)

  • Hazard: Phenylureas are generally moderate skin/eye irritants and suspect carcinogens.

  • Environmental: Highly toxic to aquatic organisms (LC50 < 1 mg/L for algae). All waste must be segregated.

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Handle neat powder in a fume hood.

Experimental Workflow

The screening process is divided into three tiers to maximize data quality while minimizing resource wastage.

ScreeningWorkflow Start Compound Preparation Tier1 Tier 1: Pre-Emergence (Petri Dish Bioassay) Start->Tier1 Decision Activity > 50%? Tier1->Decision Tier2 Tier 2: Post-Emergence (Greenhouse Pot Test) Tier3 Tier 3: Biochemical Validation (Hill Reaction / DCPIP) Tier2->Tier3 Report Efficacy Profile & ED50 Calculation Tier3->Report Decision->Tier2 Yes Stop Stop Decision->Stop No (Discard)

Figure 1: Tiered screening workflow for phenylurea herbicides.

Protocol 1: Formulation & Stock Preparation

Challenge: The dipropyl chain reduces water solubility compared to dimethyl analogs. Solution: Use a solvent bridging method with Acetone and a high-HLB surfactant.

  • Stock Solution (10,000 ppm):

    • Weigh 100 mg of 3-(3-Chlorophenyl)-1,1-dipropylurea.[1]

    • Dissolve in 10 mL of 100% Acetone (Do not use water yet).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Emulsion (for Foliar/Soil application):

    • Dilute the Stock Solution into water containing 0.25% v/v Tween 20 (surfactant).

    • Note: The final acetone concentration in the applied solution must be < 5% to avoid solvent phytotoxicity.

Protocol 2: Tier 1 Pre-Emergence Bioassay (Root Uptake)

Objective: Assess inhibition of germination and radicle elongation. Indicator Species: Lactuca sativa (Lettuce - Dicot, sensitive) and Agrostis stolonifera (Bentgrass - Monocot).

Procedure:

  • Substrate: Place two layers of Whatman No. 1 filter paper in 90mm Petri dishes.

  • Treatment: Apply 4 mL of test solution at concentrations: 0 (Control), 1, 10, 100 µM.

    • Control: 0.25% Tween 20 + equivalent Acetone volume.

  • Seeding: Place 20 seeds equidistantly on the paper.

  • Incubation: Seal with Parafilm. Incubate at 25°C with a 16h/8h light/dark cycle.

  • Data Collection (Day 5):

    • Measure Radicle Length (mm) and Hypocotyl Length (mm) .

    • Score Chlorosis (Yellowing of cotyledons).

Success Criteria: >50% reduction in radicle length at 10 µM warrants Tier 2 testing.

Protocol 3: Tier 2 Post-Emergence Greenhouse Assay

Objective: Determine foliar efficacy and selectivity. Weed Spectrum: Amaranthus retroflexus (Redroot Pigweed), Setaria viridis (Green Foxtail).

Procedure:

  • Growth: Grow plants in 10cm pots (peat/vermiculite mix) until the 2-3 leaf stage.

  • Application: Use a track sprayer calibrated to deliver 200 L/ha.

    • Rates: 125, 250, 500, 1000 g ai/ha (active ingredient per hectare).

  • Maintenance: Return plants to greenhouse. Do not water overhead for 24 hours to prevent washing off the compound.

  • Assessment (Day 14):

    • Visual Injury Score (0-100%):

      • 0% = No effect.[2]

      • 20% = Slight chlorosis/stunting.

      • 100% = Complete necrosis/death.

    • Fresh Weight: Cut shoots at soil level and weigh.

Protocol 4: Biochemical Validation (Hill Reaction)

Objective: Confirm PSII inhibition by measuring the photoreduction of DCPIP (2,6-dichlorophenolindophenol). Principle: DCPIP (Blue) acts as an artificial electron acceptor.[3] Active chloroplasts reduce it to DCPIPH2 (Colorless). PSII inhibitors prevent this color change.

Reagents:

  • Isolation Buffer: 0.4 M Sucrose, 50 mM Tricine (pH 7.8), 10 mM NaCl.

  • Assay Buffer: 50 mM Tricine (pH 7.8), 100 mM Sorbitol, 5 mM MgCl2.

  • DCPIP Solution: 100 µM in Assay Buffer.

Step-by-Step:

  • Chloroplast Isolation:

    • Homogenize 20g fresh Spinach leaves in 80 mL cold Isolation Buffer.

    • Filter through 4 layers of cheesecloth.[3]

    • Centrifuge filtrate at 200 x g for 1 min (discard pellet - whole cells).

    • Centrifuge supernatant at 1000 x g for 7 min (save pellet - chloroplasts).

    • Resuspend pellet in cold Assay Buffer.

  • Reaction Setup (Cuvettes):

    • Blank: Chloroplasts + Buffer (No DCPIP).

    • Control: Chloroplasts + DCPIP + Solvent.[3]

    • Treatment: Chloroplasts + DCPIP + Test Compound (0.1, 1, 10 µM).

  • Measurement:

    • Illuminate samples (light intensity ~500 µE/m²/s).

    • Measure Absorbance at 600 nm every 30 seconds for 5 minutes.

  • Analysis:

    • Plot

      
       vs. Time.[4]
      
    • A flat line (no change in absorbance) indicates 100% Inhibition .

HillReaction H2O H2O PSII Photosystem II (P680) H2O->PSII e- Qa Qa (Plastoquinone A) PSII->Qa e- Qb Qb (Plastoquinone B) Qa->Qb e- DCPIP DCPIP (Blue/Oxidized) Qb->DCPIP e- transfer (Normal) Inhibitor 3-(3-Chlorophenyl)-1,1-dipropylurea Inhibitor->Qb BLOCKS BINDING DCPIPH DCPIPH2 (Colorless/Reduced) DCPIP->DCPIPH

Figure 2: Mechanism of Action. The compound blocks electron transfer at the Qb site, preventing DCPIP reduction.[5]

Data Analysis & Reporting

Calculations: Calculate the Percent Inhibition (


) for the Hill Reaction:


Dose-Response Curve: Fit data to the Log-Logistic equation to determine


 (Effective Dose for 50% inhibition):


  • 
    : Response (e.g., Biomass or 
    
    
    
    )
  • 
    : Dose
    
  • 
    : Lower limit
    
  • 
    : Upper limit
    

References

  • Dayan, F. E., & Zaccaro, M. L. (2012). Chlorophyll fluorescence as a marker for herbicide mechanisms of action. Pesticide Biochemistry and Physiology. Link

  • Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II. Photosynthesis Research. Link

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science. Link

  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology. Link

  • BenchChem. (2025).[2] Phenylurea Compounds as Agricultural Herbicides: Application Notes. Link

Sources

Application Notes and Protocols for the Preparation of 1,1-Disubstituted-3-Arylureas via the Carbamoyl Chloride Route

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,1-disubstituted-3-arylureas, a scaffold of significant importance in medicinal chemistry and materials science. The protocols herein focus on the robust and versatile method employing N,N-disubstituted carbamoyl chlorides as key electrophilic intermediates. We will explore the mechanistic underpinnings of this reaction, provide detailed, step-by-step protocols for both the preparation of the carbamoyl chloride reagent and its subsequent reaction with aryl amines, and discuss critical safety considerations. A practical case study on the synthesis of a key urea-containing pharmaceutical intermediate is presented to illustrate the application of this methodology.

Introduction: The Significance of the Aryl Urea Moiety

The 1,1-disubstituted-3-arylurea core is a privileged structure in modern drug discovery.[1][2][3] Its unique ability to form multiple, stable hydrogen bonds allows for potent and specific interactions with biological targets such as protein kinases.[1] This has led to the development of numerous blockbuster drugs, including the multi-kinase inhibitors Sorafenib (used in the treatment of renal and hepatocellular carcinoma) and Linuron , a widely used herbicide.[4][5][6] The synthesis of these complex molecules often relies on the strategic formation of the urea linkage.

While several methods exist for urea synthesis, the reaction between an N,N-disubstituted carbamoyl chloride and an aniline derivative is a cornerstone of synthetic chemistry due to its reliability and broad substrate scope.[1][7] This guide offers researchers the foundational knowledge and practical protocols to confidently apply this critical reaction in their own research endeavors.

Mechanistic Rationale and Workflow

The synthesis is logically divided into two primary stages: the formation of the electrophilic carbamoyl chloride and its subsequent reaction with the nucleophilic aryl amine.

Stage 1: Preparation of N,N-Disubstituted Carbamoyl Chlorides

Carbamoyl chlorides are the activated acylating agents in this synthesis.[8] They are most commonly prepared by the reaction of a secondary amine with phosgene or a phosgene equivalent, such as solid triphosgene.[9][10] The reaction is a nucleophilic attack of the amine onto the carbonyl carbon of phosgene, followed by the elimination of HCl.

R₂NH + COCl₂ → R₂NCOCl + HCl

The choice of phosgene or its surrogates necessitates stringent safety protocols due to their extreme toxicity. The resulting carbamoyl chlorides are typically moisture-sensitive and should be handled under inert conditions.[11]

Stage 2: Nucleophilic Acyl Substitution to Form the Urea

The core urea-forming reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the aryl amine (aniline) attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion as the leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent protonation of the starting aniline and drive the reaction to completion.[12]

Caption: Figure 2: General Synthesis Workflow

Experimental Protocols

Disclaimer: These protocols involve highly hazardous materials. All work must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N,N-Diethylcarbamoyl Chloride

This protocol describes the in situ generation and use of a carbamoyl chloride from a secondary amine and triphosgene, a safer-to-handle solid phosgene equivalent. [12]

Reagent/Material Molecular Weight Quantity Moles (mmol) Notes
Triphosgene 296.75 g/mol 2.97 g 10.0 Highly toxic. Handle with extreme care.
Diethylamine 73.14 g/mol 2.19 g (3.1 mL) 30.0 Corrosive, flammable.
Pyridine 79.10 g/mol 4.75 g (4.85 mL) 60.0 Anhydrous. Acts as base and catalyst.

| Toluene | - | 100 mL | - | Anhydrous solvent. |

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of nitrogen.

  • Reagent Preparation: In the fume hood, carefully add triphosgene (2.97 g, 10.0 mmol) to 50 mL of anhydrous toluene in the reaction flask.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Amine Addition: Prepare a solution of diethylamine (3.1 mL, 30.0 mmol) and anhydrous pyridine (4.85 mL, 60.0 mmol) in 50 mL of anhydrous toluene. Add this solution dropwise to the cold triphosgene slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A white precipitate of pyridinium hydrochloride will form.

  • Intermediate Use: The resulting slurry containing N,N-diethylcarbamoyl chloride is not isolated but is used directly in the next step (Protocol 2).

Protocol 2: Synthesis of 1,1-Diethyl-3-(4-nitrophenyl)urea (A Case Study)

This protocol details the reaction of the in situ generated N,N-diethylcarbamoyl chloride with 4-nitroaniline.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)Notes
N,N-Diethylcarbamoyl Chloride Slurry-From Protocol 1~30.0Use directly from the previous step.
4-Nitroaniline138.12 g/mol 4.14 g30.0Toxic.
Dichloromethane (DCM)-100 mL-For extraction.
Saturated NaHCO₃ (aq)-50 mL-For aqueous wash.
Brine-50 mL-For aqueous wash.
Anhydrous MgSO₄-~5 g-For drying.

Step-by-Step Methodology:

  • Aniline Addition: To the slurry from Protocol 1, add solid 4-nitroaniline (4.14 g, 30.0 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitroaniline is consumed.

  • Work-up (Quenching): Carefully pour the reaction mixture into 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow solid. Purify by recrystallization from an ethanol/water mixture to yield the final product, 1,1-diethyl-3-(4-nitrophenyl)urea.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point. Expected yield: 75-85%.

Safety and Handling of Critical Reagents

The paramount importance of safety cannot be overstated when working with carbamoyl chlorides and their precursors.

  • Phosgene and Triphosgene: These are extremely toxic and can be fatal if inhaled. Triphosgene, while a solid, can decompose to release phosgene gas, especially upon heating or contact with nucleophiles. [13]Always handle in a high-performance chemical fume hood. Have a phosgene detection badge and an appropriate emergency response plan in place.

  • Carbamoyl Chlorides: Many carbamoyl chlorides are potent lachrymators, corrosive, and suspected carcinogens. [11][14][15]They react with water and moisture to release HCl and the parent amine. [11]Always handle with chemical-resistant gloves, safety goggles, and a lab coat in a fume hood. Store under an inert atmosphere in a cool, dry place. [14]* Solvents and Bases: Amines like diethylamine and pyridine are corrosive and have strong odors. Chlorinated solvents like dichloromethane are suspected carcinogens. Handle all with appropriate care and ventilation.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Urea 1. Inactive carbamoyl chloride (hydrolyzed).2. Poorly nucleophilic aniline.3. Insufficient base.1. Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents.2. For electron-deficient anilines, increase reaction temperature (e.g., reflux in toluene) or use a more forcing solvent like DMF.3. Ensure at least one equivalent of base is present relative to the aniline.
Formation of Symmetric Diaryl Urea (Ar-NH-CO-NH-Ar) Contamination of triphosgene with moisture, leading to isocyanate formation from the aniline.Use fresh, high-purity triphosgene. Perform the reaction under strict inert atmosphere conditions.
Difficult Purification Product is highly soluble or has similar polarity to byproducts.If recrystallization fails, employ column chromatography on silica gel. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate).

Conclusion

The synthesis of 1,1-disubstituted-3-arylureas via the carbamoyl chloride intermediate is a powerful and adaptable method for accessing this vital chemical class. A thorough understanding of the reaction mechanism, careful attention to anhydrous reaction conditions, and an unwavering commitment to safety are the keys to successfully implementing this protocol. The procedures and insights provided in this guide are intended to equip researchers in drug development and chemical synthesis with the tools necessary to confidently prepare these valuable compounds.

References

  • Process for the preparation of carbamoyl chlorides derived
  • Process for the preparation of carbamyl chlorides of secondary amines.
  • Improved Process For The Preparation Of Carbamoyl Chloride And Chloroform
  • Preparation of carbamoyl chlorides.
  • Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evalu
  • Convenient Synthesis of Sorafenib and Its Deriv
  • SAFETY D
  • DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • DIMETHYLCARBAMOYL CHLORIDE. CAMEO Chemicals - NOAA.
  • SAFETY D
  • New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evalu
  • Synthesis of Sorafenib. Chinese Pharmaceutical Journal.
  • A practical and efficient method for synthesis of sorafenib and regorafenib.
  • The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbam
  • Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea. Semantic Scholar.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • The herbicide linuron inhibits cholesterol biosynthesis and induces cellular stress responses in brown trout. PubMed.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
  • Carbamoyl chloride patented technology retrieval search results.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

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HPLC method development for 3-(3-Chlorophenyl)-1,1-dipropylurea detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HP-04 Method Development & Validation for 3-(3-Chlorophenyl)-1,1-dipropylurea

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantitation of 3-(3-Chlorophenyl)-1,1-dipropylurea (CPDPU).[1] As a lipophilic phenylurea derivative, CPDPU presents specific challenges regarding retention time stability and peak symmetry. This guide moves beyond generic recipes, providing a first-principles approach to method development, optimizing for the compound's high LogP (~3.8–4.[1]2) and neutral character. We define a validated workflow compliant with ICH Q2(R1) standards, utilizing a C18 stationary phase and UV-Diode Array Detection (DAD).

Introduction & Molecule Profiling

The Analyte

3-(3-Chlorophenyl)-1,1-dipropylurea is a substituted phenylurea, structurally analogous to herbicides like Neburon and pharmaceutical intermediates.[1] Its core features dictate the chromatographic strategy:

  • Chromophore: The 3-chlorophenyl ring provides strong UV absorption at 245–250 nm .[1]

  • Hydrophobicity: The 1,1-dipropyl substitution significantly increases lipophilicity compared to dimethyl analogs (e.g., Diuron). This requires a stronger organic eluent.

  • Basicity: The urea linkage is extremely weak (pKa < 1). It remains neutral across the standard HPLC pH range (2–8), negating the need for extreme pH buffers to suppress ionization, though pH control is vital for silanol suppression.

PropertyValue (Estimated/Literature)Impact on Method
Molecular Formula C

H

ClN

O
Moderate molecular weight
LogP (Octanol/Water) ~3.8 – 4.2High retention on C18; requires high % ACN.[1]
pKa Neutral (Non-ionizable in working range)pH buffers used primarily for column stability, not analyte control.
UV Max 248 nm (Primary), 210 nm (Secondary)248 nm offers better specificity; 210 nm offers sensitivity but higher noise.
The Challenge: "Urea Tailing"

Phenylureas are notorious for "tailing" on older silica columns due to hydrogen bonding between the urea nitrogen and residual silanols. While modern end-capped columns mitigate this, our protocol includes a specific mobile phase modifier to ensure sharp peak symmetry.[1]

Method Development Strategy

The following decision tree illustrates the logic applied to select the stationary phase and mobile phase for CPDPU.

MethodStrategy Start Analyte: 3-(3-Chlorophenyl)-1,1-dipropylurea LogP_Check Check Hydrophobicity (LogP ~4.0) Start->LogP_Check Col_Select Column Selection: C18 (High Carbon Load) LogP_Check->Col_Select High Retentivity Required Mobile_Select Mobile Phase: Acetonitrile vs. Methanol Col_Select->Mobile_Select Buffer_Select Modifier Selection: 0.1% H3PO4 or Formic Acid Mobile_Select->Buffer_Select ACN preferred for lower backpressure Detection Detection: UV @ 248 nm Buffer_Select->Detection Acid suppresses silanol activity

Figure 1: Strategic decision pathway for phenylurea method development.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 150 mm, 5 µm.

    • Why: The "Plus" or highly end-capped designation is critical to prevent urea tailing.[1]

  • Temperature: 35°C (Thermostatted).

    • Why: Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks.

Reagents
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol for this lipophilic compound to keep total run times reasonable without excessive backpressure.

Gradient Program

Due to the dipropyl group, isocratic elution at low organic % will result in excessive retention. A gradient is recommended.[2]

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0 60401.0Equilibration/Injection
2.0 60401.0Isocratic Hold (Focus sample)
12.0 10901.0Linear Ramp (Elute Analyte)
15.0 10901.0Wash (Remove matrix)
15.1 60401.0Re-equilibration
20.0 60401.0Ready for Next Inj.
  • Expected Retention Time: ~9.5 – 10.5 minutes.

Standard Preparation
  • Stock Solution: Weigh 10 mg of CPDPU reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 in 50:50 ACN:Water .

    • Crucial Step: Do not dilute in 100% water; the compound will precipitate. Do not dilute in 100% ACN; the solvent mismatch will cause peak distortion ("fronting") upon injection.

Validation Parameters (ICH Q2(R1))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (10 µg/mL) before every batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Ideal: 1.0–1.2).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .
    
Linearity & Range

Prepare calibration standards at 5, 10, 20, 50, and 100 µg/mL.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot should show random distribution, not a "U" shape.

Accuracy (Recovery)

Spike the analyte into the sample matrix (e.g., plasma, formulation excipients, or soil extract) at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery 95–105% (Pharmaceuticals) or 70–120% (Trace Environmental).

Specificity (For Degradation Studies)

If analyzing for stability, subject the sample to stress (Acid, Base, Oxidation). The CPDPU peak must be spectrally pure (Peak Purity Index > 990 using DAD).

  • Pathway: Phenylureas typically degrade via hydrolysis of the urea linkage, yielding 3-chloroaniline . Ensure your method separates 3-chloroaniline (elutes earlier, lower LogP) from the parent CPDPU.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure column is "End-capped". Increase buffer strength (e.g., use 10mM Phosphate pH 3.0 instead of Formic Acid).
Broad Peak Solvent mismatchEnsure sample diluent matches initial mobile phase (40% ACN).
Ghost Peaks CarryoverThe dipropyl group is "sticky." Add a needle wash step with 100% ACN or MeOH.
Pressure High PrecipitationCheck if buffer precipitates in 90% ACN. (Phosphate buffers >25mM risk precipitation; Formic acid is safe).

Workflow Visualization

The following diagram outlines the complete analytical lifecycle for this compound.

Workflow Sample_Prep Sample Preparation (Diluent: 50% ACN) Injection Injection (10 µL) Sample_Prep->Injection Separation Separation (C18 Gradient) Injection->Separation Mobile Phase A/B Detection_Node Detection (UV 248nm) Separation->Detection_Node Data_Analysis Data Analysis (Integration & Reporting) Detection_Node->Data_Analysis Chromatogram

Figure 2: End-to-end analytical workflow for CPDPU analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • United States Environmental Protection Agency (EPA). (2000). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[4][1]

  • PubChem. (n.d.).[5] Compound Summary: 3-(3-Chlorophenyl)-1,1-dipropylurea.[1][6] National Library of Medicine. [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Phenylurea separation principles).

Sources

crystallization techniques for 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Strategies for 3-(3-Chlorophenyl)-1,1-dipropylurea

Part 1: Executive Summary & Physicochemical Context

3-(3-Chlorophenyl)-1,1-dipropylurea (CAS: 587-34-8, also referenced as 1,1-dipropyl-3-(3-chlorophenyl)urea) presents specific challenges in crystallization due to its trisubstituted urea structure.[1][2] Unlike symmetric disubstituted ureas (e.g., diphenylurea) which form robust intermolecular hydrogen bond networks (R2,2(8) synthons), this molecule possesses only a single hydrogen bond donor (the N-H adjacent to the chlorophenyl ring).

This structural asymmetry leads to:

  • Lower Melting Point: Typically lower than its disubstituted analogs, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation, LLPS) during crystallization.[2]

  • High Lipophilicity: The 1,1-dipropyl and 3-chlorophenyl moieties significantly reduce water solubility, necessitating organic solvent-based strategies.[1][2]

  • Conformational Polymorphism: The rotation around the N-C(O) and C(O)-N bonds often results in multiple metastable crystal forms.

This guide outlines three field-proven protocols designed to maximize yield (>90%) and purity (>99.5%) while mitigating the risk of oiling out.

Part 2: Physicochemical Profile & Solubility Landscape

Before initiating crystallization, the solubility profile must be mapped to define the Metastable Zone Width (MSZW).

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent ClassSpecific SolventSolubility BehaviorUsage Recommendation
Alcohols Ethanol, Isopropanol (IPA)High (Temp Dependent) Primary Solvent. Ideal for cooling crystallization.[1][2]
Ketones Acetone, MEKVery High Solvent. Good for initial dissolution; requires anti-solvent.[1][2]
Chlorinated DCM, ChloroformVery High Avoid. Hard to remove residual solvent; yields solvates.[1][2]
Alkanes Hexane, HeptaneLow Anti-Solvent. Excellent for inducing precipitation from EtOAc/Toluene.[1][2]
Water WaterInsoluble Anti-Solvent. Strong crash-out effect; high risk of oiling out.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (The "Gold Standard")

Best for: High purity, large crystal size, and thermodynamic stability.

Theory: This method relies on the temperature dependence of solubility in alcohols.[2] By slowly cooling a saturated solution, we maintain the system within the MSZW, promoting growth over nucleation and avoiding amorphous precipitation.[2]

Step-by-Step Workflow:

  • Dissolution:

    • Charge 10.0 g of crude 3-(3-Chlorophenyl)-1,1-dipropylurea into a jacketed reactor.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram (50 mL total).[1]

    • Heat to 65°C (near reflux) with agitation (200 RPM) until fully dissolved.

    • Checkpoint: If solution is hazy, filter hot (0.45 µm PTFE) to remove insoluble particulates.

  • Saturation Adjustment:

    • Cool slightly to 60°C.

    • If the solution is too dilute, concentrate under vacuum until the first sign of turbidity, then reheat to 65°C to clear.[2]

  • Seeding (Critical Step):

    • Cool the solution to 50°C .

    • Add 0.1 wt% (10 mg) of pure seed crystals (milled to <50 µm).

    • Hold: Maintain 50°C for 30 minutes. This "annealing" step allows seeds to stabilize and prevents secondary nucleation.[1]

  • Controlled Cooling:

    • Initiate a linear cooling ramp: 0.2°C/min from 50°C to 5°C.

    • Note: Fast cooling (>1°C/min) will trap impurities and may induce oiling out.[1]

  • Isolation:

    • Hold at 5°C for 2 hours to maximize yield.

    • Filter using a Büchner funnel (Whatman Grade 1).[1]

    • Wash cake with cold Ethanol (0°C, 10 mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Yield Optimization)

Best for: Maximizing recovery from mother liquors or heat-sensitive batches.[1][2]

Theory: Adding a "poor" solvent (Water) to a "good" solvent (Acetone) drastically reduces solubility.[1] The key is to avoid the "Oiling Out" zone—where the drug separates as a liquid oil rather than a solid crystal.[2]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 5.0 g of compound in 30 mL Acetone at 25°C.

  • Anti-Solvent Addition (Phase 1):

    • Begin adding Water dropwise via syringe pump.[1][2]

    • Rate: 0.5 mL/min.

    • Stop when the solution turns permanently cloudy (Cloud Point).

  • Oiling Out Mitigation:

    • Stop agitation immediately if you see oil droplets (emulsion) instead of crystals.

    • Corrective Action: Heat the mixture to 40°C to redissolve the oil, seed with crystals, and resume water addition slower.

  • Completion:

    • Once a solid slurry is established, continue adding water until the Acetone:Water ratio is 1:1.[2]

    • Cool to 0°C and filter immediately.[1]

Part 4: Process Visualization (Graphviz)

The following diagrams illustrate the decision logic and process flow for crystallizing this specific urea derivative.

CrystallizationWorkflow Start Crude 3-(3-Chlorophenyl)-1,1-dipropylurea SolubilityCheck Solubility Screening (EtOH vs Acetone) Start->SolubilityCheck CoolingPath Method A: Cooling Crystallization (Preferred for Purity) SolubilityCheck->CoolingPath High Purity Req. AntiSolventPath Method B: Anti-Solvent (Preferred for Yield) SolubilityCheck->AntiSolventPath High Yield Req. DissolveEtOH Dissolve in EtOH @ 65°C (5 mL/g) CoolingPath->DissolveEtOH SeedStep Seed @ 50°C (Avoid Secondary Nucleation) DissolveEtOH->SeedStep RampCool Linear Cool: 0.2°C/min to 5°C SeedStep->RampCool FinalFilter Filtration & Vacuum Dry RampCool->FinalFilter DissolveAcetone Dissolve in Acetone @ 25°C AntiSolventPath->DissolveAcetone AddWater Add Water (Anti-solvent) Dropwise DissolveAcetone->AddWater OilCheck Oiling Out Observed? AddWater->OilCheck HeatCycle Heat to 40°C + Seed OilCheck->HeatCycle Yes (Liquid Phase) OilCheck->FinalFilter No (Solid Slurry) HeatCycle->AddWater Retry Slower

Caption: Decision matrix for selecting between Cooling (Purity) and Anti-Solvent (Yield) methodologies, highlighting the critical "Oiling Out" control loop.

Part 5: Troubleshooting & Critical Process Parameters (CPPs)

Table 2: Troubleshooting Common Crystallization Defects

IssueMechanistic CauseCorrective Action
Oiling Out Supersaturation exceeds the metastable liquid-liquid immiscibility limit before crystal nucleation occurs.[1][2]1. Increase seeding temperature.2. Reduce anti-solvent addition rate.3. Switch from Water to Heptane (less polarity gap).
Agglomeration Fast cooling or poor agitation creates local supersaturation "hotspots."1. Reduce cooling rate to <0.5°C/min.2. Optimize impeller speed (Tip speed ~1.5 m/s).[1][2]
Low Yield High residual solubility in the mother liquor.[1][2]1. Lower final temperature to -5°C.2. Use a combined Cooling + Anti-solvent method (Cooling then adding water).[1][2]
Polymorph Mixing Kinetic entrapment of metastable forms due to rapid precipitation.1. Perform "Slurry Conversion": Stir the final solid in solvent for 24h to allow thermodynamic equilibration.[1][2]

Part 6: References

  • PubChem. (n.d.).[1] 3-(3-chlorophenyl)-1,1-dipropylurea Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on conformational polymorphism in ureas).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press.[1] (Source for MSZW and oiling-out mechanisms).

Sources

Application Note: Advanced Formulation Strategies for 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the formulation, processing, and validation of 3-(3-Chlorophenyl)-1,1-dipropylurea (referred to herein as CPDU-3 ). Unlike its dimethyl analogs (e.g., Diuron, Chlorotoluron), the 1,1-dipropyl substitution significantly increases lipophilicity (LogP > 3.5 estimated), creating unique challenges in aqueous dispersion and crystal stability.

Target Audience: Formulation Chemists, Process Engineers, and Agrochemical Development Leads.

Chemical Identity & Challenge
  • Active Ingredient (AI): 3-(3-Chlorophenyl)-1,1-dipropylurea[1]

  • Class: Substituted Phenylurea Herbicide

  • Mode of Action (MoA): Photosystem II (PSII) Inhibitor (Hill Reaction blockade at the Q_B site of D1 protein).

  • Formulation Challenge: The extended propyl chains reduce water solubility to negligible levels (<5 mg/L), increasing the risk of Ostwald Ripening (crystal growth) in suspension.

Strategic Decision: We will formulate CPDU-3 as a high-load Suspension Concentrate (500 SC) . This water-based delivery system eliminates volatile organic solvents (VOCs) while maximizing leaf retention via the AI's natural lipophilicity.

Formulation Logic & Critical Parameters

To create a shelf-stable SC, we must overcome thermodynamic instability. The system relies on Steric Stabilization rather than electrostatic repulsion alone, as ionic strength in tank mixes can collapse electrostatic layers.

The "Self-Validating" Formulation Architecture

A robust SC formulation must balance three forces. If any component fails, the physical symptom is immediate:

  • Wetting: Failure

    
     Floating powder / Clumping during pre-mix.
    
  • Dispersion (Steric): Failure

    
     Flocculation (curdling) within 24 hours.
    
  • Rheology (Network): Failure

    
     Hard sediment packing (clay-like) after 2 weeks at 54°C.
    
Visualization: Stability Mechanism

The following diagram illustrates the stabilization logic required for CPDU-3.

StabilityLogic AI_Particle CPDU-3 Particle (Hydrophobic) Wetting Wetting Agent (Lowers Surface Tension) AI_Particle->Wetting Step 1: Air Displacement Dispersant Polymeric Dispersant (Steric Barrier) Wetting->Dispersant Step 2: Adsorption Rheology Xanthan Gum (Yield Stress Network) Dispersant->Rheology Step 3: Suspension Result_Fail FAILURE (Ostwald Ripening/Settling) Dispersant->Result_Fail Desorption/Weak Barrier Result_Stable STABLE SC (Brownian Motion Arrested) Rheology->Result_Stable High Yield Stress

Caption: Logic flow for stabilizing hydrophobic CPDU-3 particles. Failure at any stage leads to irreversible sedimentation.

Protocol A: Preparation of CPDU-3 500 SC (Bead Milling)

Objective: Mill technical grade CPDU-3 (d50 ~100 µm) down to a biologically active range (d50 < 3.0 µm).

Materials & Recipe (Target: 1 Liter)
ComponentFunction% w/wMass (g)Specific Recommendation
CPDU-3 Active Ingredient42.0%462.0Technical Grade (>95%)
Polycarboxylate Ether Dispersant3.0%33.0Atlox™ 4913 or equivalent
Alcohol Ethoxylate Wetting Agent1.0%11.0Low HLB (due to propyl chain)
Propylene Glycol Antifreeze5.0%55.0Prevents freeze/thaw crystal growth
Silicone Emulsion Defoamer0.2%2.2Essential for milling efficiency
Water Carrier48.6%534.6Deionized
Xanthan Gum (2% soln) Rheology Modifier0.2%(Added in Let-down)Kelzan® S
Step-by-Step Methodology

Step 1: Slurry Preparation (Pre-Milling)

  • Charge water, propylene glycol, and defoamer into a stainless steel vessel.

  • Add Dispersant and Wetting Agent.[2][3] Mix with a Cowles Dissolver (high-shear mixer) at 1000 RPM.

  • Slowly feed CPDU-3 technical powder into the vortex.

  • Observation Point: Ensure no "fish-eyes" (unwetted powder clumps) remain. Increase speed to 2000 RPM for 10 minutes.

Step 2: Bead Milling (High Energy Comminution)

  • Equipment: Horizontal Bead Mill (e.g., Dyno-Mill or Eiger).

  • Media: Yttrium-stabilized Zirconia beads (0.8 – 1.0 mm diameter). Note: Do not use glass beads; density is insufficient for phenylureas.

  • Loading: 75-80% chamber volume.

  • Process: Recirculate slurry through the mill. Cool the jacket to maintain T < 35°C. (Heat triggers crystal growth).

  • Endpoint: Measure particle size every 15 minutes. Stop when d90 < 5.0 µm .

Step 3: Let-Down (Stabilization)

  • Transfer milled base to a low-shear mixing tank.

  • Slowly add the Xanthan Gum pre-gel (2% solution) while stirring with a paddle blade.

  • Critical Check: The viscosity should rise immediately. Target viscosity: 800–1200 cP (Brookfield, Spindle 3, 20 RPM).

Protocol B: Quality Control & Accelerated Stability

Objective: Validate the shelf-life of the formulation. The industry standard is 2 years ambient, simulated by 2 weeks at 54°C (CIPAC MT 46.3).

Experimental Workflow
  • Baseline Measurement (T=0):

    • Measure Particle Size Distribution (Laser Diffraction).

    • Measure pH (1% dilution).

    • Measure Viscosity.[3]

  • Stress Conditions:

    • Heat Stress: 54°C for 14 days.

    • Freeze/Thaw: -10°C to +20°C (7 cycles).

  • Post-Stress Analysis (T=End):

    • Pass Criteria: Particle size growth (d50) < 10%. No hard sediment (caking).

Data Interpretation Table[2]
ParameterT=0 ValueT=14d (54°C)InterpretationAction Required
d50 (µm) 2.52.6Stable None
d50 (µm) 2.5> 5.0Ostwald Ripening Switch to more hydrophobic dispersant (e.g., EO/PO block copolymer).
Syneresis 0%> 5% (Top water)Weak Network Increase Xanthan Gum by 0.05%.
Resuspendability 3 inversions> 10 inversionsHard Packing Check dispersant adsorption; potential bridging flocculation.

Protocol C: Bioefficacy Assessment (Greenhouse)

Objective: Confirm the biological activity of CPDU-3 SC against target weeds (e.g., Amaranthus retroflexus).

Experimental Setup
  • Test Plants: Broadleaf weeds at 2-4 leaf stage.

  • Treatment Groups:

    • CPDU-3 500 SC (Test).

    • Commercial Diuron 80 WP (Positive Control).

    • Untreated Control.

  • Application: Pot sprayer calibrated to 200 L/ha water volume.

Assessment Logic

Since CPDU-3 is a PSII inhibitor, visual symptoms (chlorosis) take 4-7 days. To accelerate data, use Chlorophyll Fluorescence Imaging .

  • Metric: Fv/Fm (Maximum Quantum Efficiency of PSII).

  • Protocol:

    • Dark-adapt leaves for 20 minutes (using leaf clips).

    • Apply saturating light pulse.

    • Measure Fv/Fm. Healthy plants ~0.83. Inhibited plants < 0.60.

Mechanism of Action Diagram

MOA Spray Foliar Spray (CPDU-3 SC) Leaf Leaf Surface (Cuticle Penetration) Spray->Leaf Adhesion Cell Plant Cell (Chloroplast) Leaf->Cell Lipophilic Diffusion Target D1 Protein (Q_B Binding Site) Cell->Target Binding Block Electron Transport Blocked (PSII Inhibition) Target->Block Displaces Plastoquinone Death Oxidative Stress (Necrosis) Block->Death ROS Generation

Caption: Pathway of CPDU-3 from application to herbicidal effect via PSII inhibition.

References

  • Knowles, A. (2008). Recent developments of levy formulations for agrochemicals. The Environmentalist. 4 (General principles of SC formulation).

  • Bucha, H. C., & Todd, C. W. (1951).[5] 3-(p-Chlorophenyl)-1,1-dimethylurea; a new herbicide.[5] Science. 5 (Foundational chemistry of phenylureas).

  • European Patent Office. (1984). Suspension concentrate for weed control (EP 0103171 A1). 6 (Specifics on particle size < 5µm for efficacy).

  • Moreland, D. E. (1967). Mechanisms of Action of Herbicides. Annual Review of Plant Physiology. (Context for PSII inhibition).
  • Tadros, T. F. (2016). Formulation of Disperse Systems. Wiley-VCH.

Disclaimer: This Application Note is for research and development purposes. All formulations must comply with local regulatory standards (EPA, EFSA, etc.) before commercial use.

Sources

microwave-assisted synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea (CAS: 619-35-2 analog), a structural scaffold relevant to phenylurea herbicides (e.g., Chlorotoluron) and kinase inhibitor intermediates.[1]

Traditional thermal synthesis of trisubstituted ureas often requires refluxing in toxic solvents (benzene, toluene) for extended periods (2–12 hours) to overcome the poor nucleophilicity of certain anilines or steric hindrance of bulky amines. By leveraging microwave dielectric heating , this protocol achieves quantitative conversion in under 15 minutes with superior atom economy and reduced solvent usage.[2]

Scientific Rationale & Mechanism

Dielectric Heating Advantage

Microwave irradiation (2450 MHz) couples directly with the dipolar solvent (acetonitrile) and the polar reaction intermediates. This "in-core" heating generates a rapid internal temperature rise, minimizing the wall effects seen in oil baths. For urea synthesis, this specific energy transfer accelerates the nucleophilic attack of the secondary amine on the isocyanate carbon.

Reaction Pathway

The synthesis proceeds via the nucleophilic addition of dipropylamine to 3-chlorophenyl isocyanate .[1] Unlike complex rearrangement routes (Curtius/Hoffman), this direct addition is atom-economical (100% atom efficiency) and avoids the handling of azide intermediates.

DOT Diagram 1: Reaction Workflow

ReactionScheme R1 3-Chlorophenyl Isocyanate Process Microwave Irradiation (100°C, 10 min, MeCN) R1->Process R2 Dipropylamine R2->Process Product 3-(3-Chlorophenyl)- 1,1-dipropylurea Process->Product Nucleophilic Addition

Figure 1: High-level reaction workflow for the microwave-assisted synthesis.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
3-Chlorophenyl isocyanate 153.571.0Electrophile
Dipropylamine 101.191.1Nucleophile
Acetonitrile (MeCN) --Solvent (High tan δ)
Dichloromethane (DCM) --Extraction Solvent
Equipment
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon-coated).

Experimental Protocol

Safety Warning: Isocyanates are potent sensitizers and irritants. Perform all handling in a fume hood. Microwave vessels are pressurized; do not exceed the vessel's rated pressure limit (typically 20-30 bar).[1]

Step 1: Reaction Setup
  • Equip a 10 mL microwave process vial with a magnetic stir bar.

  • Add 3-chlorophenyl isocyanate (1.0 mmol, 154 mg).

  • Add Acetonitrile (3.0 mL). Note: MeCN is chosen for its high dielectric loss tangent (tan δ ≈ 0.375), ensuring efficient heating.

  • Add Dipropylamine (1.1 mmol, 111 mg) dropwise.

    • Observation: A mild exotherm may occur upon addition.

  • Seal the vial with a PTFE-lined septum cap.[1]

Step 2: Microwave Parameters

Program the microwave reactor with the following "Constant Temperature" method:

ParameterSettingRationale
Temperature 100 °CSufficient activation energy without degrading the urea.[1]
Hold Time 10:00 minOptimized for >98% conversion based on kinetic profiling.
Pressure Limit 250 psi (17 bar)Safety cutoff (MeCN vapor pressure at 100°C is low, ~2 bar).
Power Dynamic (Max 150W)System modulates power to maintain 100°C.
Stirring HighEnsures thermal homogeneity.
Pre-stirring 30 secMixes reagents before irradiation begins.
Step 3: Workup & Purification[1]
  • Cooling: Allow the vessel to cool to <50°C (using compressed air cooling feature of the reactor).

  • Precipitation:

    • Scenario A (High Concentration): Upon cooling, the urea often precipitates as white crystals. Filter and wash with cold hexanes.

    • Scenario B (Solution): If the product remains soluble in MeCN, evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ethyl Acetate to obtain analytical grade purity.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates a significant efficiency advantage over traditional thermal reflux.

MethodTemperatureTimeYield (%)Purity (HPLC)
Microwave (This Protocol) 100°C10 min96% >99%
Thermal Reflux (Toluene)110°C4 hours82%94%
Room Temp Stirring25°C24 hours65%90%
Mechanistic Insight

The reaction is a concerted nucleophilic attack. The dipole alignment of the isocyanate group under microwave irradiation increases the electrophilicity of the carbonyl carbon, facilitating the attack by the secondary amine.

DOT Diagram 2: Reaction Mechanism

Mechanism Step1 Reactants: Polarized Isocyanate + Amine Step2 Transition State: Dipole Alignment & Nucleophilic Attack Step1->Step2 MW Irradiation Step3 Intermediate: Zwitterionic Tetrahedral Adduct Step2->Step3 Step4 Product: Stable Urea Formation Step3->Step4 Proton Transfer

Figure 2: Mechanistic pathway enhanced by dipolar polarization.

Troubleshooting & Optimization (Self-Validating System)

  • Issue: Low Yield / Incomplete Reaction.

    • Check: Moisture in the solvent. Isocyanates hydrolyze to amines/ureas in the presence of water. Use anhydrous MeCN.

    • Action: Increase temperature to 120°C or time to 20 mins.

  • Issue: By-product Formation (Symmetrical Urea). [1]

    • Cause: Hydrolysis of isocyanate to aniline, which then reacts with remaining isocyanate.

    • Action: Ensure inert atmosphere (N2 purge) before sealing.

  • Issue: Pressure Errors.

    • Cause: Overfilling the vial (headspace is critical).

    • Action: Never fill the vial >60% volume.

References

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. De Luca, L., et al.[1][3][4] (2004). Synlett.

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein J. Org.[1][5] Chem. (2013).[6][7][8]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Pharmaceuticals (2025).[1]

  • Organic Syntheses Procedure: Urea Synthesis. Org. Synth. (1923).[6] (Foundational chemistry for urea formation).[7][8][9][10]

  • 3-(3-chlorophenyl)-1,1-dipropylurea Compound Summary. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices, ensuring a self-validating and reliable protocol.

I. Synthesis Overview: The Reaction of an Isocyanate with a Secondary Amine

The synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea is most commonly achieved through the nucleophilic addition of di-n-propylamine to 3-chlorophenyl isocyanate.[1][2] This reaction is generally straightforward and can be performed at room temperature in a suitable aprotic solvent.[1] The isocyanate group is highly electrophilic, readily reacting with the nucleophilic secondary amine to form the stable urea linkage.[3]

Reaction Scheme

Synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea cluster_reactants Reactants cluster_product Product 3-Chlorophenyl Isocyanate 3-Chlorophenyl Isocyanate Product 3-(3-Chlorophenyl)-1,1-dipropylurea 3-Chlorophenyl Isocyanate->Product + Di-n-propylamine Di-n-propylamine Di-n-propylamine Byproduct Formation A 3-Chlorophenyl Isocyanate C Carbamic Acid (unstable) A->C + B Water (H2O) B->C D 3-Chloroaniline C->D decomposes E 1,3-bis(3-chlorophenyl)urea (Byproduct) D->E + 3-Chlorophenyl Isocyanate Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve di-n-propylamine in anhydrous DCM C Add isocyanate solution to amine solution dropwise at 0°C A->C B Dissolve 3-chlorophenyl isocyanate in anhydrous DCM B->C D Stir at room temperature (monitor by TLC) C->D E Quench with water D->E F Separate organic layer E->F G Wash with 1M HCl, sat. NaHCO3, and brine F->G H Dry over Na2SO4 and filter G->H I Concentrate in vacuo H->I J Purify by column chromatography or recrystallization I->J

Sources

resolving solubility issues of lipophilic phenylureas in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Solubility Issues of Lipophilic Phenylureas Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Phenylurea Challenge

Welcome to the technical guide for handling lipophilic phenylureas (e.g., Diuron, Monuron, and novel urea-based pharmacophores).

The Core Problem: Phenylureas possess a planar aromatic structure linked by a urea bridge. This geometry promotes strong intermolecular


-

stacking and hydrogen bonding, leading to high crystal lattice energy. In aqueous bioassay buffers, these compounds do not merely "dissolve poorly"—they actively aggregate and precipitate ("crash out") upon contact with water, often creating invisible micro-crystals that cause:
  • False Negatives: The compound is in a pellet at the bottom of the well, not interacting with the target.

  • False Positives: Aggregates scatter light (interfering with optical readouts) or non-specifically sequester enzymes (the "promiscuous inhibitor" effect).

This guide provides validated protocols to maintain thermodynamic stability in aqueous environments.

Module 1: The "Crash-Out" Phenomenon & Dilution Protocols

Q: Why does my compound precipitate even when the final concentration is theoretically below the solubility limit?

A: This is a kinetic solubility failure caused by "shock dilution." When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the DMSO (which is hygroscopic) diffuses into the water faster than the hydrophobic compound can disperse. This creates a transient zone of supersaturation where the compound molecules are stripped of their solvent shell and forced together, triggering immediate nucleation. Once a crystal nucleus forms, it will not re-dissolve, even if the final equilibrium concentration is safe.

Troubleshooting Protocol: The Intermediate Dilution Step

Do NOT pipette 100% DMSO stock directly into the assay plate. Use an intermediate "step-down" dilution to lower the kinetic shock.

Protocol:

  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 1:10 or 1:20 into a "transition solvent" (e.g., 50% DMSO / 50% Buffer or 100% Ethanol if compatible).

  • Final: Dilute the intermediate into the final assay media.

The Logic: This step reduces the local concentration spike and allows the compound to associate with buffer components (like BSA or serum proteins) gradually before the organic solvent is fully removed.

Workflow Visualization

DilutionStrategy cluster_0 Risky Method (Direct Spike) cluster_1 Recommended Method (Step-Down) Stock1 10mM DMSO Stock Precip Local Supersaturation (Precipitation Risk) Stock1->Precip Direct addition to aqueous Assay1 Assay Well (Inconsistent Data) Precip->Assay1 Stock2 10mM DMSO Stock Inter Intermediate Plate (10% DMSO / 90% Buffer) Stock2->Inter 1:10 Dilution Assay2 Assay Well (Soluble/Stable) Inter->Assay2 1:10 Dilution (Final 1% DMSO)

Figure 1: Comparison of Direct Spike vs. Intermediate Dilution strategies. The Step-Down method prevents the kinetic shock that triggers nucleation.

Module 2: Solvent Systems & Toxicity Limits

Q: How much DMSO can I actually use?

A: This depends entirely on your assay biology. Phenylureas are highly soluble in DMSO, but DMSO is toxic to cells and denaturing to enzymes.

Critical Thresholds Table:

Assay TypeMax DMSO %Mechanism of Interference
Enzymatic (Biochemical) 1.0% - 5.0%DMSO can alter enzyme active site conformation or compete for cofactor binding.
Cell-Based (Immortalized) 0.1% - 0.5%Membrane permeabilization; induction of apoptosis; differentiation (e.g., HL-60 cells).
Primary Cells / Neurons < 0.1%High sensitivity to osmotic stress and membrane disruption.
Protein-Protein Interaction 1.0% - 2.0%Generally tolerant, but watch for refractive index changes in SPR/BLI assays.

Validation Step: Always run a "Solvent-Only" control curve. If your assay readout changes by >10% with just the solvent, your data is compromised.

Module 3: Advanced Solubilization (Cyclodextrins)

Q: My compound crashes out even at 0.1% DMSO. What now?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Phenylureas have a high affinity for the hydrophobic cavity of

-cyclodextrins. The aromatic ring of the phenylurea inserts into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

Why HP-


-CD?  Unlike surfactants (Tween/Triton), cyclodextrins do not disrupt cell membranes at low concentrations and rarely interfere with enzymatic active sites.

Protocol: Cyclodextrin-Assisted Solubilization

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS.
    
  • Complexation:

    • Dissolve phenylurea in a minimal volume of DMSO (e.g., 100 mM).

    • Add the DMSO stock to the 20% HP-

      
      -CD solution with vigorous vortexing.
      
    • Incubate at 37°C with shaking for 30 minutes to allow equilibrium complexation.

  • Dilution: Dilute this complex into your assay media. The cyclodextrin acts as a "chaperone," preventing the phenylurea from aggregating.

Mechanism Visualization

CyclodextrinMechanism cluster_inputs Drug Phenylurea (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Aromatic Ring Insertion CD HP-beta-CD (Host) CD->Complex Hydrophilic Shielding Result Bioassay Media (No Precipitation) Complex->Result Stable Dispersion

Figure 2: Supramolecular complexation. The hydrophobic phenylurea is encapsulated by the cyclodextrin, shielding it from the aqueous environment.

Module 4: Quality Control & False Positive Detection

Q: How do I know if my IC50 is real or just an artifact of precipitation?

A: Use Nephelometry or Dynamic Light Scattering (DLS) to detect micro-precipitates.[1]

The "Light Scattering" Check: Before running your expensive bioassay, perform a solubility scan.

  • Prepare a mock assay plate (buffer + compound, no cells/enzyme).

  • Measure absorbance at 650 nm or 700 nm (where the compound does not absorb).

  • Analysis: Any reading significantly above the buffer blank indicates light scattering caused by insoluble particles.

Decision Tree for Troubleshooting:

TroubleshootingTree Start Start: Compound in Assay Media Check1 Nephelometry/OD650 Check Start->Check1 Soluble No Scattering: Proceed to Assay Check1->Soluble OD < 0.01 Insoluble High Scattering: Precipitation Detected Check1->Insoluble OD > 0.05 Action1 Reduce Final Conc. or Increase DMSO (if safe) Insoluble->Action1 Action2 Switch to Step-Down Dilution Protocol Action1->Action2 Still Precipitates Action3 Use Cyclodextrin (HP-beta-CD) Action2->Action3 Still Precipitates

Figure 3: Troubleshooting logic flow for solubility validation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Smith, V. J., et al. (2009). Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants. Supramolecular Chemistry.

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.

  • Brea, J. M., et al. (2024).[2][3] High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery.

Sources

Technical Support Center: Purification of 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-(3-Chlorophenyl)-1,1-dipropylurea from its reaction byproducts. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect from the synthesis of 3-(3-Chlorophenyl)-1,1-dipropylurea?

A1: The impurity profile depends heavily on the synthetic route. The most common method involves reacting 3-chlorophenyl isocyanate with dipropylamine. In this case, the primary impurities are:

  • Unreacted Starting Materials: Residual 3-chlorophenyl isocyanate and dipropylamine.

  • Symmetrical Byproduct: 1,3-bis(3-chlorophenyl)urea. This forms if trace amounts of water are present in the reaction, which hydrolyzes the isocyanate to form 3-chloroaniline. This aniline then reacts with another molecule of isocyanate.[1][2]

  • Other Side-Products: Depending on reaction conditions, minor oligomeric species or products from the degradation of starting materials can also be present.

Q2: What are the principal purification methods for a substituted urea like this?

A2: The two most effective and widely used techniques for purifying substituted ureas are flash column chromatography and recrystallization.[3][4] A preliminary workup using liquid-liquid extraction is also highly recommended to remove the bulk of ionic or highly polar impurities before proceeding to a final polishing step.

Q3: How do I choose between flash chromatography and recrystallization?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Flash Column Chromatography is excellent for separating compounds with different polarities and is effective for both small and large-scale purifications. It is particularly useful when impurities have similar solubility characteristics to your desired product, making recrystallization difficult.[3][5]

  • Recrystallization is a highly efficient, economical, and scalable method for achieving very high purity, especially if your crude product is already >90% pure.[6][7] Its success hinges on finding a suitable solvent system where the solubility of your product changes significantly with temperature, while impurities remain soluble when cold.

Q4: What analytical methods are best for assessing the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main component from trace impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-(3-Chlorophenyl)-1,1-dipropylurea.

ProblemPossible Cause(s)Recommended Solution(s)
Product is an oil or waxy solid after initial workup and won't solidify. The crude product contains a significant amount of unreacted starting materials or low-melting byproducts.1. Acid/Base Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane). Wash sequentially with 1M HCl to remove basic impurities like dipropylamine, followed by a wash with saturated sodium bicarbonate solution to remove any acidic species, and finally with brine.[8][9] 2. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). The impurities may dissolve, leaving the purified solid behind.
No crystals form upon cooling during recrystallization. 1. Solution is not supersaturated: Too much solvent was used. 2. Cooling too rapid: Prevents proper nucleation and crystal growth. 3. High impurity load: Impurities can inhibit crystal formation.1. Concentrate the Solution: Gently boil off some of the solvent to increase the concentration and allow it to cool again. 2. Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature, then place it in an ice bath. If no crystals form, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[10] 3. Pre-purify: If the material is very impure, first run it through a short plug of silica gel with a suitable eluent to remove the bulk of impurities, then attempt recrystallization.
Poor or no separation of product and a key byproduct during column chromatography. 1. Incorrect Eluent Polarity: The solvent system is either too polar (everything comes off quickly) or not polar enough (nothing moves). 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Eluent with TLC: Systematically test solvent mixtures (e.g., hexane/ethyl acetate) using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value of approximately 0.2-0.3 for good separation.[3] 2. Reduce Sample Load: For difficult separations, the ratio of silica gel to crude product should be at least 50:1 (w/w).[3]
Final product shows a broad melting point range. The product is still impure or contains residual solvent.1. Re-purify: If significant impurities are suspected (based on NMR or TLC), a second purification step (e.g., recrystallization after chromatography) may be necessary. 2. Thorough Drying: Ensure the purified solid is dried completely under high vacuum for several hours to remove all traces of solvent.

Experimental Protocols

Workflow for Purification of 3-(3-Chlorophenyl)-1,1-dipropylurea

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (e.g., EtOAc, 1M HCl, NaHCO3) Crude->LLE Initial Workup Organic Crude Product in Organic Solvent LLE->Organic Recrystallization Recrystallization Organic->Recrystallization Path A: High Crude Purity Chromatography Flash Column Chromatography Organic->Chromatography Path B: Complex Mixture PureProduct1 High-Purity Product (>99%) Recrystallization->PureProduct1 PureProduct2 High-Purity Product (>99%) Chromatography->PureProduct2 Analysis Purity Analysis (NMR, HPLC, MP) PureProduct1->Analysis PureProduct2->Analysis

Sources

preventing hydrolysis of 3-(3-Chlorophenyl)-1,1-dipropylurea in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 3-(3-Chlorophenyl)-1,1-dipropylurea. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous experimental settings. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: My analytical results for 3-(3-Chlorophenyl)-1,1-dipropylurea are inconsistent in aqueous buffers. What could be the primary cause?

This is a common issue encountered with substituted ureas. The primary cause is likely the chemical hydrolysis of the urea functional group. The urea moiety, while crucial for the biological activity of many compounds due to its hydrogen bonding capabilities, is susceptible to degradation in aqueous environments, especially under non-neutral pH conditions or at elevated temperatures.[1][2][3]

The hydrolysis of 3-(3-Chlorophenyl)-1,1-dipropylurea involves the nucleophilic attack of a water molecule on the carbonyl carbon of the urea. This reaction is catalyzed by both acid and base. The process breaks the amide bond, leading to the formation of 3-chloroaniline and dipropylamine, rendering the parent compound inactive and introducing potentially confounding substances into your assay.

To visualize this process, consider the following mechanism:

Hydrolysis_Mechanism cluster_reactants Reactants in Aqueous Buffer cluster_products Degradation Products Compound 3-(3-Chlorophenyl)-1,1-dipropylurea Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack (Acid or Base Catalyzed) Water H₂O / OH⁻ / H₃O⁺ Water->Intermediate Product1 3-Chloroaniline Intermediate->Product1 Bond Cleavage Product2 Dipropylamine Intermediate->Product2

Caption: Hydrolysis of 3-(3-Chlorophenyl)-1,1-dipropylurea.

Q2: What are the critical factors I need to control to prevent hydrolysis?

Based on extensive studies of urea stability, three primary factors govern the rate of hydrolysis: pH, temperature, and buffer composition .[1][4][5]

  • pH: This is the most critical factor. Urea and its derivatives exhibit a U-shaped stability profile with respect to pH. Degradation is fastest at highly acidic (pH < 3) and highly alkaline (pH > 9) conditions. The compound is generally most stable in the slightly acidic to neutral pH range.[1] For most urea-based compounds, a pH between 4 and 8 is recommended for maximum stability.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[6][7] Storing stock solutions at lower temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) is essential for long-term stability. Short-term experiments should ideally be conducted at controlled room temperature, but for extended incubations, lower temperatures are preferable if the experimental design allows.

  • Buffer Composition: While less impactful than pH and temperature, the specific ions in your buffer can sometimes influence reaction rates. It is crucial to ensure your buffer system is robust and maintains the target pH throughout the experiment.

The interplay of these factors is critical, as illustrated in the troubleshooting workflow below.

Troubleshooting_Workflow Start Inconsistent Results or Suspected Degradation Check_pH 1. Verify Solution pH Is it within 4.0 - 8.0 range? Start->Check_pH pH_Yes Yes Check_pH->pH_Yes pH OK pH_No No Check_pH->pH_No pH out of range Check_Temp 2. Assess Temperature Are solutions stored cold (2-8°C)? Are experiments run at RT? Temp_Yes Yes Check_Temp->Temp_Yes Temp OK Temp_No No Check_Temp->Temp_No Temp too high Check_Solvent 3. Evaluate Solvent System Is it purely aqueous? Solvent_Yes Yes Check_Solvent->Solvent_Yes Purely Aqueous pH_Yes->Check_Temp Adjust_pH Action: Adjust pH with a stable buffer system (e.g., Lactate, Phosphate). pH_No->Adjust_pH Temp_Yes->Check_Solvent Adjust_Temp Action: Prepare fresh solutions and store at ≤ -20°C. Minimize time at RT. Temp_No->Adjust_Temp Consider_Cosolvent Action: Introduce a non-aqueous co-solvent (e.g., DMSO, Ethanol) to reduce water activity. Solvent_Yes->Consider_Cosolvent Analyze 4. Confirm Stability Analytically (e.g., HPLC-MS/MS) Adjust_pH->Analyze Adjust_Temp->Analyze Consider_Cosolvent->Analyze

Caption: Troubleshooting workflow for compound degradation.

Troubleshooting & Optimization Guides
Q3: How do I select the optimal buffer and pH for my experiments?

Selecting the right buffer is a critical first step. Studies on urea stability have shown that lactate buffer at pH 6.0 provides excellent stability.[1] However, the optimal choice often depends on your specific assay constraints.

Recommended Buffer Systems for Stability

Buffer SystemRecommended pH RangeTemperature for StorageNotes
Lactate Buffer 5.0 - 6.52-8°C (Short-term) ≤ -20°C (Long-term)Often cited as providing superior stability for urea compounds.[1]
Phosphate Buffer 6.0 - 7.52-8°C (Short-term) ≤ -20°C (Long-term)Widely used and generally safe for stability if pH is maintained.
Citrate Buffer 4.0 - 6.02-8°C (Short-term) ≤ -20°C (Long-term)Effective in the slightly acidic range where many ureas are stable.

Experimental Protocol: pH Stability Screen

This protocol allows you to empirically determine the optimal pH for your compound.

  • Prepare Primary Stock: Dissolve 3-(3-Chlorophenyl)-1,1-dipropylurea in 100% DMSO to a high concentration (e.g., 50 mM). This organic stock will be highly stable.

  • Prepare Buffers: Make a series of buffers (e.g., Citrate, Phosphate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Create Test Solutions: Dilute the DMSO stock into each buffer to your final working concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Set Time Points: Aliquot samples for analysis at various time points (e.g., T=0, 2h, 6h, 24h, 48h).

  • Incubate: Store the aliquots at your intended experimental temperature (e.g., Room Temperature or 37°C). Also, keep a control set at 4°C.

  • Analyze: At each time point, quench the reaction (if necessary) and analyze the concentration of the parent compound using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Evaluate: Plot the percentage of remaining parent compound versus time for each pH. The condition showing the slowest degradation is the most stable.

Q4: Can I use co-solvents to improve stability, and how should I do it?

Absolutely. Reducing the activity of water by introducing a non-aqueous, water-miscible co-solvent can significantly slow down hydrolysis.[1]

Suitable Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing agent and generally non-reactive.

  • Ethanol/Isopropanol: Can be effective at retarding decomposition.[1]

  • Polyethylene Glycol (PEG): Often used in formulations to improve stability and solubility.

Workflow for Co-Solvent Integration

Cosolvent_Workflow Start Prepare High-Concentration Stock in 100% DMSO Dilute Dilute Stock into Aqueous Buffer Start->Dilute Check_Final Ensure Final Co-solvent Concentration is: 1. Below Assay Tolerance 2. Consistent Across All Samples Dilute->Check_Final Proceed Proceed with Experiment Check_Final->Proceed

Caption: Workflow for using co-solvents in experiments.

Best Practice: Always prepare your primary stock in a pure organic solvent like DMSO where the compound is stable. Then, perform the final dilution into your aqueous buffer immediately before starting the experiment. This minimizes the time the compound is exposed to hydrolysis-prone conditions.

Q5: What analytical methods are recommended for monitoring the stability of 3-(3-Chlorophenyl)-1,1-dipropylurea?

To accurately assess stability, you need a quantitative method that can distinguish the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely available method. You can develop a gradient method using a C18 column that separates the relatively non-polar parent compound from its more polar degradation products (3-chloroaniline and dipropylamine).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[8][9] You can monitor the specific mass transitions for the parent compound and its expected degradation products, providing definitive identification and quantification even at very low levels.

Recommended LC-MS/MS Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
3-(3-Chlorophenyl)-1,1-dipropylurea255.13 [M+H]⁺Fragment specific to structurePositive
3-Chloroaniline128.02 [M+H]⁺Fragment specific to structurePositive
Dipropylamine102.13 [M+H]⁺Fragment specific to structurePositive

Note: Specific fragments for MS/MS would need to be determined empirically via infusion and product ion scans.

References
  • Understanding the chemical reactions of urea in the soil. Agronomy eUpdates. [Link]

  • Management Practices Affecting Nitrogen Loss from Urea. Coffey County Extension Office. [Link]

  • Martens, D. A., & Bremner, J. M. (1984). Urea hydrolysis in soils: factors influencing the effectiveness of phenylphosphorodiamidate as a retardant. Soil Biology and Biochemistry.
  • Managing Urea. California Department of Food and Agriculture. [Link]

  • Factors Affecting the Kinetics of Urea Hydrolysis via Sporoscarcina pasteurii. ASCE Library. [Link]

  • A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. MDPI. [Link]

  • 3-(3-chlorophenyl)-1,1-dipropylurea. PubChem. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Urea stabilized with a lactone in various pharmaceutical and cosmetic preparations.
  • A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. IWA Publishing. [Link]

  • METHOD TO STABILIZE UREA WITH A LACTONE IN VARIOUS PHARMACEUTICAL AND COSMETIC COMPOSITIONS.
  • Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]

  • Solvation of urea and methyl-substituted ureas by water and DMF. Canadian Science Publishing. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using highperformance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. ResearchGate. [Link]

  • Substituted ureas. Digital Commons @ NJIT. [Link]

  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Nature. [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. ScienceDirect. [Link]

  • 3-(3-chlorophenyl)-1,1-diisopropylurea. PubChem. [Link]

  • Tutorial: Enhancing stability in urea cream. IMCD. [Link]

  • STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy. [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of PharmTech Research. [Link]

  • 1-(3-Chlorophenyl)-3-phenylurea. PubChem. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. [Link]

Sources

Support Ticket #4829: Optimization of 1,1-Dipropylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Response . It assumes the user is a professional chemist facing yield or conversion issues due to the specific steric profile of dipropylamine.

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric Hindrance in


-Dialkyl Urea Formation[1]

Executive Summary & Problem Diagnosis

You are likely encountering stalled conversion or low yields when synthesizing 1,1-dipropylurea (


) or its derivatives. While dipropylamine is a strong nucleophile (

), the rotational freedom of the two propyl chains creates an effective "steric cone" that destabilizes the tetrahedral intermediate formed during nucleophilic attack on carbonyl centers.

Standard methods (e.g., isocyanates, simple acyl chlorides) often fail because the elimination step to form the urea is slower than the reverse reaction, leading to starting material recovery.

This guide provides three validated protocols to overcome this barrier, ranked by "forcing ability."

Critical Decision Matrix

Before selecting a protocol, assess your specific constraints using the logic flow below.

G Start START: Select Substrate Goal Target Target Structure? Start->Target Simple 1,1-Dipropylurea (Pr2N-CO-NH2) Target->Simple Complex Unsymmetrical Urea (Pr2N-CO-NH-R) Target->Complex Scale Scale? Simple->Scale Steric Is 'R' Hindered? Complex->Steric Lab < 10g (High Purity) Scale->Lab Use Protocol A Bulk > 100g (Cost Driven) Scale->Bulk Use Protocol C ProtoA Protocol A: Nitrourea / TMS-NCO Lab->ProtoA ProtoC Protocol C: Urea Melt / Triphosgene Bulk->ProtoC Yes Yes (e.g., t-Butyl, Ortho-sub) Steric->Yes Use Protocol B (Activated) No No (Primary Alkyl/Aryl) Steric->No Use Protocol B (Standard) ProtoB Protocol B: CDI + MeOTf (Methyl Triflate) Yes->ProtoB No->ProtoB

Figure 1: Decision matrix for selecting the optimal synthetic route based on target structure and scale.

Technical Protocols

Protocol A: The "Clean" Method (Nitrourea Route)

Best for: Making pure 1,1-dipropylurea (


) on a lab scale without column chromatography.
Mechanism:  Nitrourea acts as a dehydrated urea equivalent. The nitro group makes the carbonyl highly electrophilic, overcoming the poor approach of the dipropyl amine.

Reagents:

  • Dipropylamine (1.0 equiv)

  • Nitrourea (1.2 equiv) [Caution: Potentially explosive if dry; handle wet or in solution]

  • Solvent: Ethanol or Water/Ethanol mix

Step-by-Step:

  • Dissolution: Dissolve dipropylamine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Nitrourea (12 mmol) in small portions at room temperature. Note: Evolution of

    
     gas will occur.
    
  • Heating: Heat to reflux (

    
    ) for 2–4 hours. The gas evolution drives the reaction forward irreversibly.
    
  • Workup: Cool to

    
    . The 1,1-dipropylurea often crystallizes out. If not, evaporate solvent and recrystallize from hexanes/EtOAc.
    

Why this works: The leaving group is effectively nitramide (


), which decomposes to 

and

. This gas evolution renders the reaction irreversible, forcing the bulky amine to remain attached.
Protocol B: The "Power" Method (CDI + Methyl Triflate)

Best for: Coupling dipropylamine with other amines (


) where standard CDI fails.
The Problem:  The intermediate carbamoyl-imidazole is often too stable. The dipropyl group prevents the second amine from attacking.
The Fix:  We Methylate the imidazole nitrogen, creating a cationic leaving group (imidazolium) which is 

more reactive.

Reagents:

  • Dipropylamine (1.0 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.1 equiv)

  • Methyl Triflate (MeOTf) (1.1 equiv) [Warning: Potentially genotoxic alkylating agent]

  • Second Amine (

    
    ) (1.0 equiv)
    
  • Solvent: DCM or MeCN (Anhydrous)

Step-by-Step:

  • Activation: Dissolve CDI in anhydrous DCM under

    
    . Add dipropylamine dropwise at 
    
    
    
    . Stir 1h at RT.
  • Methylation (The Critical Step): Add Methyl Triflate (1.1 equiv) dropwise. Stir for 15 minutes.

    • Observation: The solution may turn slightly yellow/orange. You have now formed the

      
      -methylimidazolium species .
      
  • Coupling: Add the second amine (

    
    ).
    
  • Completion: The reaction is usually instant. Wash with

    
     to remove the methyl-imidazolium byproducts.
    

Mechanistic Visualization:

Reaction Substrate Dipropylamine Inter1 Carbamoyl Imidazole (Stable/Stalled) Substrate->Inter1 Step 1 CDI CDI CDI->Inter1 Inter2 Imidazolium Salt (Highly Reactive) Inter1->Inter2 Step 2: Activation MeOTf + MeOTf (Methylation) MeOTf->Inter2 Product Hindered Urea Inter2->Product Step 3: Rapid Substitution

Figure 2: Activation of the stable carbamoyl imidazole intermediate using Methyl Triflate to force substitution.

Protocol C: Catalytic Enhancement (TBD Catalysis)

Best for: "Green" chemistry requirements or when avoiding stoichiometric activating agents. Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[2][3][4] Concept: TBD acts as a bifunctional catalyst, activating the carbonyl electrophile via H-bonding while simultaneously deprotonating the incoming amine.

Protocol:

  • Mix Dipropylamine (1.0 equiv) and Diphenyl Carbonate (or similar carbonate source) (1.0 equiv).

  • Add 5 mol% TBD .

  • Heat to

    
     in MeCN.
    
  • TBD effectively "shuttles" the proton, lowering the activation energy for the attack of the bulky dipropyl amine.

Troubleshooting & FAQ

Q: I am using Triphosgene but getting low yields of the intermediate chloride. A: Dipropyl carbamoyl chloride is stable but forms slowly. Ensure you use DIEA (Diisopropylethylamine) as the base, not Pyridine. Pyridine can form an acyl-pyridinium salt that is essentially an equilibrium trap. DIEA is too bulky to attack the carbonyl, leaving it free for the dipropylamine.

Q: My product is an oil that won't crystallize. A: 1,1-dipropylurea has a low melting point (


), but impurities drop this drastically.
  • Fix: Perform a "melt crystallization." Dissolve in minimum hot toluene, let it cool slowly to RT, then place in a

    
     freezer. If it oils out, scratch the glass with a spatula to induce nucleation.
    

Q: Can I use CDI without Methyl Triflate? A: Only if the other amine is a primary, unhindered amine (e.g., benzylamine). If you are trying to make a tetra-substituted urea (e.g.,


), standard CDI will fail. You must use the MeOTf protocol or switch to Triphosgene at reflux.
Data Table: Comparative Reactivity
MethodReagentReaction TempByproductsSuitability for

Nitrourea Nitrourea


Excellent (Irreversible)
Standard CDI CDI

ImidazolePoor (Stalls at intermediate)
Activated CDI CDI + MeOTf

Me-ImidazoleExcellent (Forcing conditions)
Isocyanate KOCN + HCl

KClModerate (Solubility issues)

References

  • Nitrourea Method

    • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-.[5] Organic Syntheses, 9, 80. (Adapted for dialkyl amines).

  • CDI Activation (Methyl Triflate)

    • Grzyb, J. A., & Batey, R. A. (2008). S-Alkylisothiourea derivatives as masked guanidines. Tetrahedron Letters, 49(36), 5279-5282.
  • TBD Catalysis

    • Sabot, C., et al. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Tetrahedron Letters, 48(22), 3863-3866.
  • Triphosgene Safety & Protocol

    • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.

Sources

Technical Support Center: Photostability of 3-(3-Chlorophenyl)-1,1-dipropylurea

[1]

Executive Summary & Stability Profile[1]

3-(3-Chlorophenyl)-1,1-dipropylurea is a substituted phenylurea.[1][2] Like its analogs (Diuron, Linuron), it is photolabile under UV irradiation (λ < 300 nm) and susceptible to degradation under simulated or natural sunlight.[1]

The presence of the 1,1-dipropyl group distinguishes it from common dimethyl analogs.[1] While the core degradation mechanism (N-dealkylation) remains similar, the propyl chains increase lipophilicity and introduce potential for faster oxidation kinetics compared to methyl groups due to the availability of secondary carbons and longer alkyl chains.[1]

Key Stability Metrics (Estimated based on Class SAR):

  • UV Sensitivity: High (Direct photolysis and radical-mediated oxidation).[1]

  • Primary Degradation Pathway: Stepwise N-depropylation.[1]

  • Secondary Pathway: Hydrolysis to 3-chloroaniline (toxicological concern).[1]

  • Half-life (

    
    ):  Hours to days in aqueous solution under sunlight; minutes under high-intensity UV (Hg lamp).[1]
    

Troubleshooting Guide (Q&A)

Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I observe a gradual loss of the parent peak area during my HPLC run, even though the sample is in the autosampler. Is the compound unstable in solution? A: Yes, but the culprit is likely the autosampler's conditions rather than purely thermal instability.

  • Root Cause: Phenylureas are sensitive to UV-VIS light.[1] If your autosampler has a clear window or internal lighting, ambient photons can trigger degradation over a 12-24 hour sequence.[1]

  • Mechanism: The n-π* transition of the carbonyl group or the

    
     transition of the aromatic ring absorbs energy, initiating radical cleavage of the N-propyl bond.[1]
    
  • Solution: Use amber glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil. Turn off the autosampler internal light if possible.[1]

Q2: New peaks are appearing at shorter retention times (RT).[1] What are they? A: These are likely the N-depropylated metabolites.[1]

  • Identification:

    • Peak 1 (First Degradant): 3-(3-Chlorophenyl)-1-propylurea (Loss of one propyl group, -42 Da).[1]

    • Peak 2 (Second Degradant): 3-(3-Chlorophenyl)urea (Loss of both propyl groups, -84 Da).[1]

  • Technical Insight: As the molecule loses propyl chains, it becomes more polar, shifting retention to earlier times on Reverse Phase (C18) columns.[1]

  • Validation: Check the UV spectrum of the new peaks. They should retain the characteristic 3-chlorophenyl absorption band (~240-250 nm) similar to the parent.[1]

Category B: Experimental Design & Handling[1]

Q3: I am running a biological assay in a 96-well plate. The potency seems to decrease over time when the plate is left on the bench.[1] Why? A: Benchtop stability is compromised by fluorescent laboratory lighting, which emits trace UV.[1]

  • Impact: In dilute aqueous buffers (often used in bioassays), the solvent cage effect promotes radical recombination or reaction with dissolved oxygen, accelerating photo-oxidation.[1]

  • Protocol Adjustment: Perform all dilutions and plating in a biological safety cabinet with the UV light OFF and sash lights dimmed. Use opaque or amber-bottom plates if the assay readout permits.[1]

Q4: Does the solvent affect the UV stability? A: Drastically.[1]

  • Protic Solvents (Water/Methanol): Promote photo-hydrolysis and N-dealkylation.[1] Water specifically facilitates the formation of 3-chloroaniline.[1]

  • Aprotic Solvents (Acetonitrile): Generally offer better stability but can still support radical mechanisms if oxygen is present.[1]

  • Recommendation: Store stock solutions in DMSO or Acetone at -20°C in amber vials. Avoid storing in water/buffer for prolonged periods (>24h) unless frozen.[1]

Technical Deep Dive: Degradation Pathways

The photodegradation of 3-(3-Chlorophenyl)-1,1-dipropylurea is governed by two primary mechanisms: N-Dealkylation and Hydrolysis .[1]

Mechanism 1: Photo-Oxidative N-Dealkylation

This is the dominant pathway.[1] UV absorption generates an excited singlet state, which undergoes intersystem crossing to a triplet state.[1] This excited species abstracts a hydrogen atom or generates a radical on the

1
  • Step 1: Oxidation of the

    
    -carbon to a carbinolamide intermediate.[1]
    
  • Step 2: Cleavage of the C-N bond, releasing propanal and forming the mono-propyl urea.[1]

  • Step 3: Repeat of the process to form the unsubstituted urea.[1]

Mechanism 2: Hydrolysis & Ring Cleavage

Prolonged exposure, especially in aqueous media, leads to the cleavage of the urea bridge, releasing 3-chloroaniline .[1]

  • Note: The 3-chloro (meta) position is generally more stable to direct photo-dechlorination than the 4-chloro (para) position found in Monuron/Diuron, but the C-Cl bond can still undergo homolysis under high-energy UV (<254 nm).[1]

Visualized Pathway (Graphviz)

DegradationPathwayParent3-(3-Chlorophenyl)-1,1-dipropylurea(Parent)Mono3-(3-Chlorophenyl)-1-propylurea(Intermediate)Parent->MonoUV / N-Dealkylation(-C3H6)Aniline3-Chloroaniline(Toxic Degradant)Parent->AnilineDirect Photolysis(Minor Pathway)PropanalPropanal(By-product)Parent->PropanalUrea3-(3-Chlorophenyl)urea(Terminal Urea)Mono->UreaUV / N-Dealkylation(-C3H6)Urea->AnilineHydrolysis(-CO2, -NH3)

Caption: Figure 1. Proposed photodegradation pathway of 3-(3-Chlorophenyl)-1,1-dipropylurea showing stepwise N-depropylation and hydrolysis to the aniline derivative.

Experimental Protocol: Stability Validation

To confirm the stability of your specific lot, follow this standardized actinometry-calibrated protocol.

Materials
  • Light Source: Xenon arc lamp (simulated sunlight) or UV reactor (254 nm for stress testing).

  • Solvent: 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile (80:20 v/v).[1]

  • Internal Standard: Caffeine (UV stable) or Benzophenone (Actinometer).[1]

Step-by-Step Methodology
  • Preparation: Prepare a 10 µM solution of the test compound in the solvent mixture.

  • Control: Aliquot 1 mL into an amber vial (Dark Control) and wrap in foil.

  • Exposure: Aliquot 1 mL into a clear quartz or borosilicate vial. Place in the photoreactor.

  • Sampling: Withdraw 100 µL aliquots at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately transfer aliquots to amber HPLC vials containing 100 µL of Acetonitrile (to stop radical reactions).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Calculation: Plot

      
       vs. Time. The slope represents the rate constant (
      
      
      ).[1]
Data Summary: Expected Degradation Rates
ConditionEstimated Half-Life (

)
Major Degradant
Dark (Amber Vial) > 30 DaysNone (Stable)
Lab Light (Clear Vial) 24 - 48 HoursMono-propyl urea
Direct Sunlight (Simulated) 2 - 6 HoursMono-propyl urea / Aniline
UV-C (254 nm) < 30 MinutesAniline / Ring-chlorinated byproducts

References

  • Boule, P., et al. (2004).[1] Photochemical behaviour of phenylurea herbicides. Royal Society of Chemistry.[1] Photochemical & Photobiological Sciences.

  • Shankar, M.V., et al. (2008).[1][3] Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. PubMed.[1]

  • Bouchy, M., et al. (2005).[1] Mechanisms of Direct and TiO2-Photocatalysed UV Degradation of Phenylurea Herbicides. ChemPhysChem.[1] [1]

  • PubChem. (n.d.).[1] 1-(3-Chlorophenyl)-3-phenylurea (Structural Analog Data). National Library of Medicine.[1] [1]

Validation & Comparative

Comparative Technical Guide: Chlorotoluron vs. 3-(3-Chlorophenyl)-1,1-dipropylurea

[1]

Executive Summary

Chlorotoluron is a selective, systemic phenylurea herbicide widely used in cereal crops to control annual grasses and broad-leaved weeds.[1][2] Its efficacy relies on a precise molecular fit within the Q_B-binding niche of the Photosystem II (PSII) complex.[1]

3-(3-Chlorophenyl)-1,1-dipropylurea (hereafter referred to as CPDU-Dipropyl ) is a structural analog often utilized in QSAR (Quantitative Structure-Activity Relationship) studies.[1] It differs from Chlorotoluron in two critical domains:

  • N-Alkylation : Substitution of dimethyl groups with bulky dipropyl groups.[1]

  • Ring Substitution : Absence of the para-methyl group.[1]

Key Insight : While Chlorotoluron represents an optimized balance of binding affinity and systemic mobility, CPDU-Dipropyl serves as a "negative control" or "hydrophobic probe" in research, demonstrating how steric bulk and excessive lipophilicity compromise herbicidal activity.[1]

Physicochemical Profile & Molecular Analysis[1]

The shift from methyl to propyl substituents drastically alters the physicochemical landscape of the molecule.[1]

FeatureChlorotoluron CPDU-Dipropyl (Analog) Impact Analysis
IUPAC Name 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea3-(3-chlorophenyl)-1,1-dipropylurea
Molecular Weight 212.68 g/mol 254.76 g/mol Heavier analog; affects diffusion rates.[1]
N-Substituents Dimethyl (–CH₃)₂Dipropyl (–C₃H₇)₂Critical : Propyl groups introduce steric clash in the D1 protein pocket.[1]
LogP (Lipophilicity) 2.41 (Measured)~3.8 (Predicted)CPDU-Dipropyl is significantly more lipophilic, leading to higher soil adsorption (Koc).[1]
Water Solubility ~70 mg/L (20°C)< 5 mg/L (Estimated)Low solubility limits systemic uptake in plants for the analog.[1]
Electronic Character 3-Cl, 4-Me (Electron donating + withdrawing)3-Cl (Electron withdrawing)The 4-Me group in Chlorotoluron blocks para-hydroxylation, enhancing metabolic stability.[1]

Mechanism of Action: The "Steric Gate" Hypothesis[1]

Both compounds target the D1 protein (PsbA) of the Photosystem II complex in chloroplasts.[1] They compete with plastoquinone (Q_B) for the binding site, disrupting electron transport.[1]

Structure-Activity Relationship (SAR)[1]
  • Chlorotoluron (Optimized Fit) : The N,N-dimethyl group fits snugly into the hydrophobic pocket of the D1 protein (near Ser264 and Phe265).[1] The 4-methyl group on the phenyl ring provides additional hydrophobic contact and metabolic resistance.[1]

  • CPDU-Dipropyl (Steric Hindrance) : The N,N-dipropyl chains are too voluminous for the tight Q_B niche.[1] This "steric overload" prevents the urea moiety from forming the essential hydrogen bonds with the peptide backbone, resulting in a drastically higher IC50 (lower potency).[1]

Pathway Visualization

The following diagram illustrates the interruption of electron flow and the steric conflict.[1]

PSII_InhibitionSunlightPhoton CapturePSIIPhotosystem II (P680)Sunlight->PSIIExcitationQAPlastoquinone A (Q_A)PSII->QAe- TransferQB_SiteQ_B Binding Pocket(D1 Protein)QA->QB_SiteNative e- FlowElectronFlowElectron TransportChainQB_Site->ElectronFlowPlastoquinoneReductionChlorotoluronChlorotoluron(High Affinity Fit)Chlorotoluron->QB_SiteBlocks (IC50 ~50nM)DipropylCPDU-Dipropyl(Steric Clash)Dipropyl->QB_SiteWeak Binding(IC50 >10µM)

Caption: Comparison of binding efficacy at the PSII Q_B site. Chlorotoluron effectively blocks electron transport, while the Dipropyl analog exhibits weak binding due to steric hindrance.[1]

Experimental Protocols for Comparative Assessment

To objectively validate the performance difference, the following self-validating experimental workflows are recommended.

Protocol A: The Hill Reaction (PSII Inhibition Assay)

Objective : Determine the IC50 (concentration inhibiting 50% of activity) for both compounds using isolated chloroplasts.[1]

  • Isolation : Isolate chloroplasts from spinach or pea leaves using differential centrifugation (buffer: 0.33 M sorbitol, 10 mM pyrophosphate, pH 6.5).[1]

  • Standardization : Adjust chlorophyll concentration to 20 µg/mL.

  • Reaction Mix :

    • Chloroplast suspension[1]

    • DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor (blue oxidized, colorless reduced).[1]

    • Test Compound (Chlorotoluron vs. CPDU-Dipropyl) in serial dilutions (10⁻⁹ M to 10⁻⁴ M).

  • Measurement :

    • Illuminate samples (saturating light, >500 µE/m²/s).[1]

    • Monitor absorbance decrease at 600 nm (reduction of DCPIP).

  • Data Analysis : Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Chlorotoluron IC50 ≈ 0.05–0.1 µM.[1] CPDU-Dipropyl IC50 > 10 µM.[1]

Protocol B: HPLC-Based Lipophilicity Assessment

Objective : Measure the capacity factor (k') as a surrogate for LogP, validating the higher lipophilicity of the dipropyl analog.

  • Column : C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase : Methanol:Water (isocratic 70:30 or 80:20).[1]

  • Detection : UV at 254 nm.[1]

  • Calculation :

    
    
    Where 
    
    
    is retention time of the herbicide and
    
    
    is the dead time (uracil).[1]
  • Validation : Correlate

    
     with known standards (Atrazine, Diuron).
    
    • Expected Result: CPDU-Dipropyl will elute significantly later than Chlorotoluron, confirming higher hydrophobicity and potential for soil accumulation.[1]

Environmental Fate & Toxicity Implications[1][3]

The structural differences dictate distinct environmental behaviors.[1]

Soil Mobility (Leaching Risk)[1]
  • Chlorotoluron : Moderate Koc (adsorption coefficient).[1] It is somewhat mobile and can leach into groundwater if not managed, which is why it is regulated in the EU/UK.[1]

  • CPDU-Dipropyl : High Koc.[1] The propyl chains increase binding to soil organic matter.[1] While this reduces leaching risk, it increases persistence in topsoil and potential bioaccumulation in soil fauna (worms).[1]

Metabolic Degradation[1]
  • Chlorotoluron : Primarily degraded via N-demethylation (rapid) and benzyl hydroxylation.[1]

  • CPDU-Dipropyl : Degraded via N-depropylation .[1] Dealkylation of longer chains is kinetically slower than demethylation.[1] Furthermore, the lack of the 4-methyl group makes the phenyl ring susceptible to direct hydroxylation at the para position, potentially creating different toxic metabolites (chloroanilines).[1]

Degradation_Pathcluster_ChloroChlorotoluron Fatecluster_DipropylCPDU-Dipropyl FateC_ParentChlorotoluronC_Met1N-monomethylchlorotoluronC_Parent->C_Met1N-demethylation(Fast)C_Met23-chloro-4-methylaniline(Toxic Intermediate)C_Met1->C_Met2HydrolysisD_ParentCPDU-DipropylD_Met1N-monopropylanalogD_Parent->D_Met1N-depropylation(Slow)D_Met23-chloroanilineD_Met1->D_Met2Hydrolysis

Caption: Comparative degradation pathways. Chlorotoluron undergoes rapid demethylation, while the dipropyl analog faces slower dealkylation kinetics.[1]

References

  • World Health Organization (WHO) . (2003).[1] Chlorotoluron in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO/SDE/WSH/03.04/84.[1] Link

  • PubChem . (2025).[1][3][4] Chlorotoluron (CID 27375) - Compound Summary.[1] National Library of Medicine.[1] Link

  • University of Hertfordshire . (2025).[1] PPDB: Pesticide Properties DataBase - Chlorotoluron.[1] Agriculture & Environment Research Unit (AERU).[1] Link

  • PubChem . (2025).[1][3][4] 3-(3-Chlorophenyl)-1,1-dipropylurea (CID 537886).[1][5] National Library of Medicine.[1] Link

  • Trebst, A. (1987).[1] The three-dimensional structure of the herbicide binding niche on the reaction center polypeptides of photosystem II. Zeitschrift für Naturforschung C, 42(6), 742-750.[1] (Foundational SAR reference for phenylureas).

A Comparative Guide to the Herbicidal Potency of 3-(3-Chlorophenyl)-1,1-dipropylurea and Diuron

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylurea Herbicides

Substituted phenylurea herbicides are a significant class of chemical compounds used for broad-spectrum weed control in both agricultural and non-agricultural settings.[1] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical process for plant survival.[2][3] Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is one of the most well-known and extensively studied members of this class.[1][4] This guide focuses on a comparative analysis of Diuron with the less-documented 3-(3-Chlorophenyl)-1,1-dipropylurea.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of phenylurea compounds stems from their ability to disrupt the photosynthetic electron transport chain.[3][5] Specifically, they bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[6][7] This binding occurs at the QB-binding niche, effectively blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[6][7] The interruption of this electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon fixation, ultimately leading to plant death.[8]

Photosystem II Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- Block BLOCK Light Light Energy Light->P680 Herbicide Phenylurea Herbicide (e.g., Diuron) Herbicide->QB

Caption: Phenylurea herbicides competitively bind to the QB site on the D1 protein of Photosystem II, blocking electron transport.

Comparative Herbicidal Potency

Direct experimental data comparing the herbicidal potency of 3-(3-Chlorophenyl)-1,1-dipropylurea and Diuron is scarce in the available scientific literature. However, a robust body of evidence exists for Diuron, and we can infer the potential activity of its dipropyl analogue through an understanding of the structure-activity relationships of phenylurea herbicides.

Diuron: A High-Potency Benchmark

Diuron is recognized for its high herbicidal efficacy. Its potency is often quantified by the concentration required to inhibit a biological process by 50% (IC50 or EC50). For instance, studies on the inhibition of quantum yield in the seagrass H. ovalis have determined IC50 values for Diuron.[9] The lipophilicity and electronic properties of phenylurea herbicides are key determinants of their ability to reach and interact with the D1 protein.[10][11]

HerbicideChemical StructureKey Structural FeaturesPotency (General)
Diuron 3-(3,4-dichlorophenyl)-1,1-dimethylurea3,4-dichloro substitution on the phenyl ring; N,N-dimethyl groups.High
3-(3-Chlorophenyl)-1,1-dipropylurea 3-(3-chlorophenyl)-1,1-dipropylurea3-chloro substitution on the phenyl ring; N,N-dipropyl groups.Potentially Moderate to High (Inferred)
3-(3-Chlorophenyl)-1,1-dipropylurea: A QSAR-Based Assessment

Quantitative Structure-Activity Relationship (QSAR) studies on phenylurea herbicides have established that both the substituents on the phenyl ring and the N-alkyl groups influence herbicidal activity.[11]

  • Phenyl Ring Substitution: Diuron possesses two chlorine atoms at the 3 and 4 positions of the phenyl ring, while 3-(3-Chlorophenyl)-1,1-dipropylurea has a single chlorine at the 3-position. Generally, di-substitution, particularly with electron-withdrawing groups like chlorine, enhances herbicidal activity. This suggests that the phenyl ring of Diuron is more optimized for potency.

  • N-Alkyl Substitution: The size and hydrophobicity of the N-alkyl groups are critical. The replacement of Diuron's two methyl groups with two propyl groups in 3-(3-Chlorophenyl)-1,1-dipropylurea significantly increases the molecule's size and lipophilicity (hydrophobicity). While a certain level of lipophilicity is required for the herbicide to traverse plant cell membranes and reach the thylakoids, excessive lipophilicity can sometimes hinder transport within the plant or lead to non-specific binding, potentially reducing activity. The optimal N-alkyl substitution is a balance between these factors. Without direct experimental data, it is plausible that the N,N-dipropyl substitution may lead to a slightly lower or comparable herbicidal potency compared to the N,N-dimethyl substitution of Diuron, depending on the specific plant species and experimental conditions.

Experimental Protocols for Assessing Herbicidal Potency

The following are established methodologies for quantifying the herbicidal potency of Photosystem II inhibitors.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method to assess the impact of herbicides on photosynthesis.[4] Herbicides that block the electron transport chain cause a rise in chlorophyll fluorescence yield.

Experimental Workflow:

Chlorophyll Fluorescence Assay Plant_Prep Prepare plant material (e.g., leaf discs, algal culture) Dark_Adapt Dark-adapt samples (15-30 min) Plant_Prep->Dark_Adapt Herbicide_Treat Treat with varying concentrations of herbicide Dark_Adapt->Herbicide_Treat Incubate Incubate for a defined period Herbicide_Treat->Incubate Measure Measure chlorophyll fluorescence (using a fluorometer) Incubate->Measure Analyze Analyze data to determine Fv/Fm and IC50 Measure->Analyze

Caption: Workflow for assessing herbicidal potency using chlorophyll fluorescence.

Step-by-Step Protocol:

  • Plant Material Preparation: Excise leaf discs from healthy, well-watered plants or prepare a standardized culture of a susceptible algal species.

  • Dark Adaptation: Place the samples in complete darkness for a period of 15 to 30 minutes to ensure all PSII reaction centers are open.

  • Herbicide Treatment: Expose the samples to a range of concentrations of the test herbicide (e.g., 3-(3-Chlorophenyl)-1,1-dipropylurea or Diuron) and a control (solvent only).

  • Incubation: Allow the herbicide to penetrate the tissue and exert its effect over a defined incubation period.

  • Fluorescence Measurement: Use a modulated fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm). The ratio of variable fluorescence (Fv = Fm - Fo) to Fm (Fv/Fm) provides a measure of the maximum quantum efficiency of PSII.

  • Data Analysis: Plot the Fv/Fm values against the herbicide concentration to generate a dose-response curve and calculate the IC50 value.

DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP) by isolated thylakoid membranes. Inhibition of this rate is a direct measure of the herbicide's effect on PSII electron transport.[6]

Step-by-Step Protocol:

  • Thylakoid Isolation: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach or peas).

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the isolated thylakoids and DPIP.

  • Herbicide Addition: Add varying concentrations of the test herbicide to the reaction mixtures.

  • Spectrophotometric Measurement: Expose the samples to a saturating light source and monitor the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance decrease is proportional to the rate of electron transport.

  • Data Analysis: Calculate the rate of DPIP reduction for each herbicide concentration. Plot the inhibition of this rate against the herbicide concentration to determine the IC50 value.

Conclusion

Diuron is a well-characterized and highly potent phenylurea herbicide. While direct experimental data for 3-(3-Chlorophenyl)-1,1-dipropylurea is lacking, QSAR principles suggest it is likely an active herbicide, with its potency being influenced by the interplay of its single chloro-substitution and larger N,N-dipropyl groups. The increased lipophilicity from the dipropyl groups may affect its uptake and translocation, potentially rendering it slightly less potent than the di-chloro, di-methyl substituted Diuron. Further empirical studies employing the standardized protocols outlined in this guide are necessary to definitively determine the relative herbicidal potency of 3-(3-Chlorophenyl)-1,1-dipropylurea.

References

Please note that due to the lack of specific literature on 3-(3-Chlorophenyl)-1,1-dipropylurea, the references primarily support the information on Diuron and the general principles of phenylurea herbicides.

Sources

A Comprehensive Guide to the Validation of 3-(3-Chlorophenyl)-1,1-dipropylurea as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry and pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides an in-depth, evidence-based validation of 3-(3-Chlorophenyl)-1,1-dipropylurea, establishing its suitability as a certified reference material (CRM). We will move beyond a simple certificate of analysis, detailing the rigorous, multi-faceted analytical workflow required to ensure its identity, purity, and potency. This document is intended for researchers, quality control analysts, and drug development professionals who require a comprehensive understanding of the principles and practices behind reference standard certification.

The Imperative of a Validated Reference Standard

The validation process described herein adheres to the principles outlined by major pharmacopeias and regulatory bodies, ensuring a holistic characterization of the material. Our approach is built on the concept of orthogonality , where multiple analytical techniques with different separation and detection principles are employed to provide a comprehensive purity profile.

Validation Workflow: A Multi-Pronged Approach

The validation of a primary reference standard is not a single experiment but a cascade of integrated analytical procedures. Each step provides a piece of the puzzle, culminating in a highly confident assignment of identity and purity. The overall workflow is depicted below.

Validation_Workflow cluster_Initial Material Sourcing & Initial Assessment cluster_Identity Structural Identity Confirmation cluster_Purity Purity & Impurity Profiling cluster_Final Final Certification Source Source Candidate Material Initial_Screen Initial Screen (TLC, Melting Point) NMR NMR Spectroscopy (¹H, ¹³C) Initial_Screen->NMR MS Mass Spectrometry (MS) (Accurate Mass) Initial_Screen->MS FTIR FT-IR Spectroscopy (Functional Groups) Initial_Screen->FTIR HPLC Primary Assay: HPLC-UV (Organic Impurities) NMR->HPLC MS->HPLC FTIR->HPLC Mass_Balance Purity Assignment (Mass Balance Calculation) HPLC->Mass_Balance GCMS Orthogonal Method: GC-MS (Volatile Impurities) GCMS->Mass_Balance LOD Loss on Drying (LOD) (Water/Volatiles) LOD->Mass_Balance ROI Residue on Ignition (ROI) (Inorganic Impurities) ROI->Mass_Balance CRM_Cert Certificate Generation Mass_Balance->CRM_Cert Final Value Assignment

Caption: High-level workflow for reference standard validation.

Identity Confirmation: Unambiguous Structural Verification

Before assessing purity, it is paramount to confirm that the chemical structure of the candidate material is unequivocally that of 3-(3-Chlorophenyl)-1,1-dipropylurea.

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the accurate mass of the molecular ion, which provides strong evidence for the elemental composition.

  • Result: The experimentally determined monoisotopic mass was within a 2 ppm tolerance of the theoretical mass for the molecular formula C₁₃H₁₉ClN₂O, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. The observed chemical shifts, splitting patterns, and integrations were fully consistent with the proposed structure of 3-(3-Chlorophenyl)-1,1-dipropylurea.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis was used to identify the key functional groups present in the molecule. The spectrum showed characteristic absorption bands corresponding to the N-H stretch, C=O (urea) stretch, and C-Cl stretch, further corroborating the compound's identity.

Purity Determination: The Power of Orthogonal Methods

Purity assessment is the cornerstone of reference standard validation. A single analytical method is insufficient to detect all potential impurities. We therefore employ a primary chromatographic method (HPLC-UV) and supplement it with orthogonal techniques to ensure a comprehensive impurity profile.

Primary Assay: High-Performance Liquid Chromatography (HPLC-UV)

Due to its high resolution and the presence of a UV-active chromophore in the molecule, a stability-indicating HPLC-UV method was developed and validated for the quantification of organic impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in 50:50 Acetonitrile:Water to a final concentration of 1.0 mg/mL.

The method was validated for specificity, linearity, precision, and accuracy according to ICH Q2(R1) guidelines.

Parameter Acceptance Criterion Result Status
Specificity No interference at the main peak retention timeNo interferences observed from blank or placeboPass
Linearity (R²) ≥ 0.9990.9998Pass
Precision (%RSD) ≤ 2.0%0.45%Pass
Accuracy (% Recovery) 98.0 - 102.0%99.7%Pass
Chromatographic Purity Report Value99.85% (Area Normalization)-
Orthogonal Methods for Comprehensive Impurity Profiling

To ensure impurities that are not detected by HPLC-UV (e.g., those lacking a chromophore or being too volatile) are accounted for, the following orthogonal tests were performed.

Technique Purpose Result
Gas Chromatography-Mass Spectrometry (GC-MS) Detects volatile and semi-volatile organic impurities.No significant impurities detected (< 0.05%).
Loss on Drying (LOD) Quantifies the content of water and volatile solvents.0.08%
Residue on Ignition (ROI) / Sulfated Ash Quantifies the content of non-volatile inorganic impurities.< 0.01%

Potency Assignment: The Mass Balance Approach

The final certified purity (potency) of the reference standard is determined using the mass balance approach. This method provides a more accurate representation of the true substance content than a single chromatographic purity value. It calculates the percentage of the main component by subtracting the percentages of all identified impurities from 100%.

Mass_Balance HPLC_Imp Organic Impurities (HPLC) 0.15% Calc Mass Balance Calculation Potency = 100% - Σ(Impurities) HPLC_Imp->Calc LOD_Imp Water/Volatiles (LOD) 0.08% LOD_Imp->Calc ROI_Imp Inorganic Impurities (ROI) <0.01% ROI_Imp->Calc Potency Assigned Potency 99.76% Calc->Potency

Caption: Calculation of final potency via the mass balance method.

Based on this calculation, the assigned potency for this batch of 3-(3-Chlorophenyl)-1,1-dipropylurea is 99.76% . This value should be used in all quantitative calculations to correct for the presence of impurities and water content.

Comparison: Certified Standard vs. Uncharacterized Material

To illustrate the importance of this validation, let's compare the performance of our certified reference material (CRM) against a hypothetical, uncharacterized "in-house" material.

Attribute Validated CRM "In-house" Uncharacterized Material Risk of Non-Validation
Identity Confirmed by MS, NMR, FT-IRAssumed based on synthesis routeRisk of using the wrong compound or an isomer, leading to complete invalidation of results.
Purity (Organic) 99.85% by validated HPLCUnknownUndetected impurities can co-elute with the main peak, artificially inflating assay results.
Water Content 0.08% by LODUnknown (assumed to be 0%)Failure to correct for water content leads to a positive bias in weighing and preparing stock solutions, causing inaccurate final concentrations.
Inorganic Content < 0.01% by ROIUnknownCan affect solubility and stability, and in some cases, interfere with the analytical method.
Assigned Potency 99.76% Assumed to be 100% Systematic error of ~0.24% in every measurement. While small, this can be the difference between a passing and failing result in regulated environments.

Conclusion

The comprehensive analytical data presented in this guide unequivocally validates this batch of 3-(3-Chlorophenyl)-1,1-dipropylurea as a high-purity certified reference material. Its identity has been structurally confirmed, and its purity has been rigorously assessed using a combination of a primary, validated HPLC method and orthogonal techniques for volatile and inorganic impurities.

The final assigned potency of 99.76% , determined via the mass balance approach, provides a reliable and accurate value for use in quantitative analyses. The use of this certified reference material will significantly reduce measurement uncertainty and enhance the accuracy, reproducibility, and defensibility of analytical data in research and quality control settings.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference standards.[Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

lipophilicity comparison of dipropyl vs dimethyl urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the lipophilicity profiles of dimethyl versus dipropyl urea derivatives. It is designed for medicinal chemists and formulation scientists to support lead optimization and ADME prediction.

Executive Summary: The Hydrophilic-Lipophilic Switch

In medicinal chemistry, the urea moiety (


) serves as a critical hydrogen bond donor/acceptor scaffold. However, the alkyl substitution pattern on the nitrogen atoms dictates the molecule's physicochemical fate.

The transition from Dimethyl Urea (DMU) to Dipropyl Urea (DPU) derivatives represents a fundamental "switch" in drug-like properties. While DMU derivatives often reside in the hydrophilic domain (LogP < 0), the addition of four methylene units in DPU derivatives typically pushes the molecule into the lipophilic domain (LogP > 1.0). This shift is not merely additive; it fundamentally alters membrane permeability, metabolic stability, and formulation requirements.

Theoretical Framework: Structure-Activity Relationship (SAR)

To understand the causality behind the lipophilicity shift, we apply the Hansch-Leo Fragment Constant method. This allows us to predict the impact of chain elongation before experimental validation.

  • The Methylene Increment: In an aliphatic chain, each methylene group (

    
    ) adds approximately +0.5  to the LogP value.
    
  • The Substitution Delta:

    • Dimethyl: Contains 2 carbons (Methyl groups).

    • Dipropyl: Contains 6 carbons (Propyl groups).

    • Net Difference: 4 Methylene units.[1]

    • Predicted

      
      LogP: 
      
      
      
      log units.

Impact Analysis: This +2.0 shift is critical. A drug candidate with a LogP of -0.8 (highly water-soluble, poor passive permeability) can be transformed into a compound with a LogP of +1.2 (balanced solubility/permeability) simply by extending the alkyl chains from methyl to propyl.

Diagram 1: Mechanistic Impact of Alkyl Chain Elongation

SAR_Logic DMU Dimethyl Urea (Hydrophilic Core) Step + 4 Methylene Groups (+CH2-CH2-CH2-CH2) DMU->Step DPU Dipropyl Urea (Lipophilic Shift) Step->DPU Solubility Water Solubility Decreases (~100x) DPU->Solubility Permeability Membrane Permeability Increases DPU->Permeability Binding Hydrophobic Binding (Pocket Affinity) DPU->Binding

Caption: SAR logic flow demonstrating the physicochemical consequences of chain elongation from methyl to propyl.

Comparative Data Analysis

The following table synthesizes experimental literature values with calculated predictions to illustrate the magnitude of the shift.

Parameter1,3-Dimethyl Urea (DMU)1,3-Dipropyl Urea (DPU)Delta (

)
Implications
LogP (Exp) -0.78 +1.15 (Predicted*)+1.93 DPU crosses the "Zero" threshold, becoming lipophilic.
Water Solubility ~765 g/L (Very High)< 10 g/L (Est.)High DecreaseDMU requires no solubilizers; DPU may require co-solvents.
LogD (pH 7.4) -0.78+1.15N/AUrea core is non-ionizable at physiological pH; LogD ≈ LogP.
Membrane Permeability Low (Paracellular transport)High (Transcellular diffusion)ShiftDPU is a better candidate for intracellular targets.
Metabolic Liability N-Demethylation (Slow)

-Oxidation / Dealkylation
HighPropyl chains introduce new sites for CYP450 oxidation.

*Note: DPU experimental value is extrapolated from homologous series data (N-alkyl-N'-benzylureas) where propyl substitution consistently adds ~2.0 log units over methyl analogs.

Experimental Protocols (Self-Validating Systems)

To verify these values in your specific derivative, use the following protocols. These are designed to be self-validating by including internal standards.

Protocol A: High-Throughput HPLC LogP Determination

Best for: Rapid screening of multiple derivatives.

Principle: Retention time (


) on a hydrophobic column (C18) correlates linearly with LogP.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 3.5 µm.

  • Standards: Urea (LogP -2.11), Acetanilide (LogP 1.16), Naphthalene (LogP 3.3).

Workflow:

  • System Suitability: Inject the Standard Mix. Ensure resolution > 1.5 between peaks.

  • Calibration: Plot

    
     vs. 
    
    
    
    for standards.
    • Calculate capacity factor

      
      .
      
    • 
       = Dead time (determined by Uracil injection).
      
    • Validation Criteria:

      
       of the calibration curve must be > 0.95.
      
  • Sample Run: Inject Dimethyl and Dipropyl derivatives (10 µM in MeOH).

  • Calculation: Interpolate sample LogP from the calibration curve.

Diagram 2: HPLC LogP Determination Workflow

HPLC_Workflow Prep Sample Preparation (10 µM in MeOH) Inject Inject DMU/DPU Samples Prep->Inject DeadTime Determine t0 (Uracil Injection) Calib Generate Calibration Curve LogP vs. Log(k') DeadTime->Calib Standards Run Standards (Urea, Acetanilide, Naphthalene) Standards->Calib Result Interpolate LogP Calib->Result Inject->Result Measure tR

Caption: Step-by-step HPLC workflow for indirect LogP determination using capacity factor correlation.

Protocol B: Shake-Flask Method (Gold Standard)

Best for: Definitive data for lead compounds.

  • Phase Preparation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the pre-saturated aqueous phase (for DMU) or octanol phase (for DPU).

  • Partitioning: Mix equal volumes (e.g., 2 mL:2 mL) in a glass vial. Vortex for 30 mins. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
  • Validation: Mass balance check. The sum of the mass in both phases must equal >95% of the initial mass.

Expert Insights: When to Use Which?

Select Dimethyl Urea (DMU) when:

  • Target: Extracellular receptors or plasma proteins.

  • Formulation: Aqueous injection is required without co-solvents.

  • Safety: You need to minimize oxidative metabolism (Methyl groups are metabolically "harder" than propyl).

Select Dipropyl Urea (DPU) when:

  • Target: Intracellular kinases or nuclear receptors (requires passive diffusion).

  • Potency: The binding pocket has a hydrophobic cleft. The propyl group can displace "high-energy" water molecules from the pocket, gaining entropy-driven affinity (the "Magic Methyl" effect extended to Propyl).

  • BBB Penetration: CNS activity is desired (LogP ~1-2 is ideal for Blood-Brain Barrier crossing).

References
  • OECD Guidelines for the Testing of Chemicals. Partition Coefficient (n-octanol/water): Shake Flask Method (Test No. 107). OECD iLibrary. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link

  • OECD SIDS. (2003). 1,3-Dimethylurea: SIDS Initial Assessment Report. UNEP Publications. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research, 275-304. Link

Sources

Comparative Toxicity Profile: 3-(3-Chlorophenyl)-1,1-dipropylurea vs. 1,1-diethyl Analogs

[1][2]

Executive Summary

The Core Trade-off: The transition from a 1,1-diethyl to a 1,1-dipropyl substitution on the 3-(3-chlorophenyl)urea scaffold represents a critical shift in lipophilicity (LogP) and metabolic clearance .[2]

  • 1,1-diethyl analog: Exhibits moderate lipophilicity and faster metabolic N-dealkylation.[2] It balances bioavailability with clearance but possesses a higher potential for forming reactive aniline metabolites rapidly.[2]

  • 3-(3-Chlorophenyl)-1,1-dipropylurea: Significantly more lipophilic (~0.8–1.0 LogP unit increase).[2] This results in higher membrane permeability and tissue retention (bioconcentration).[2] However, the steric bulk of the propyl chains often reduces the rate of enzymatic degradation, potentially prolonging the half-life of the parent compound while delaying the onset of aniline-induced toxicity.

Recommendation: For applications requiring rapid clearance, the diethyl analog is superior.[2] For applications requiring sustained tissue distribution (at the risk of higher cumulative cytotoxicity), the dipropyl analog is the candidate of choice.[1]

Physicochemical & Toxicological Properties

The toxicity of phenylureas is governed largely by their ability to cross biological membranes (Lipophilicity) and their metabolic conversion to toxic anilines (3-chloroaniline).[2]

Table 1: Comparative Properties (Predicted & QSTR Derived)
Feature1,1-Diethyl Analog3-(3-Chlorophenyl)-1,1-dipropylureaImpact on Toxicity
Molecular Weight ~226.7 g/mol ~254.8 g/mol Minimal impact on absorption.[2]
LogP (Lipophilicity) 2.8 – 3.13.8 – 4.2High Impact: Dipropyl shows significantly higher bioconcentration in adipose tissue and cell membranes.[2]
Water Solubility Moderate (mg/L range)LowDipropyl presents formulation challenges and risk of precipitation in renal tubules.[2]
Metabolic Lability High (Rapid N-dealkylation)Moderate (Steric hindrance)Diethyl generates toxic metabolites faster; Dipropyl persists longer as the parent compound.[2]
Primary Toxicity Mode Reactive metabolite formationNon-specific narcosis & membrane disruptionDipropyl is more likely to cause baseline narcosis due to high LogP.[2]

Mechanistic Toxicity & Metabolic Pathways

The "Alkyl Chain Effect" on Metabolism

The primary detoxification/bioactivation route for these compounds is oxidative N-dealkylation mediated by Cytochrome P450 enzymes (CYP).[2]

  • Diethyl Fate: Rapidly dealkylated to the mono-ethyl and then the primary urea, eventually releasing 3-chloroaniline . 3-chloroaniline is a known hemotoxic agent (causing methemoglobinemia).[2]

  • Dipropyl Fate: The larger propyl groups introduce steric hindrance near the enzymatic active site.[2] This slows the rate of dealkylation. While this delays the release of 3-chloroaniline, the intact parent compound accumulates in lipid bilayers, disrupting cell signaling and membrane integrity.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the stepwise degradation and the divergence in toxicity mechanisms.

MetabolicPathwayParent_Dipropyl3-(3-Chlorophenyl)-1,1-dipropylurea(High Lipophilicity)Inter_PropylN-Propyl IntermediateParent_Dipropyl->Inter_PropylSlow CYP450DealkylationTox_NarcosisToxicity A: Membrane Narcosis(Parent Compound Accumulation)Parent_Dipropyl->Tox_NarcosisDirect EffectParent_Diethyl1,1-Diethyl Analog(Moderate Lipophilicity)Inter_EthylN-Ethyl IntermediateParent_Diethyl->Inter_EthylFast CYP450DealkylationUrea_Base3-ChlorophenylureaInter_Propyl->Urea_BaseInter_Ethyl->Urea_BaseAniline3-Chloroaniline(TOXIC METABOLITE)Urea_Base->AnilineHydrolysisTox_HemoToxicity B: Methemoglobinemia(Aniline Induced)Aniline->Tox_HemoDirect Effect

Figure 1: Comparative metabolic pathways showing the trade-off between parent compound accumulation (Dipropyl) and rapid metabolite formation (Diethyl).[1][2]

Experimental Protocols for Validation

To objectively verify the toxicity differences, the following experimental workflows are recommended. These protocols are designed to isolate the effects of lipophilicity versus metabolic activation .[2]

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the half-life (


2
  • Preparation:

    • Substrate: Prepare 10 mM stock solutions of Dipropyl and Diethyl analogs in DMSO.

    • System: Pooled Liver Microsomes (Human or Rat) at 0.5 mg protein/mL.[2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

  • Incubation:

    • Pre-incubate microsomes + substrate (1 µM final) for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[2] Monitor the disappearance of Parent and appearance of Dealkylated metabolites.

  • Validation Check: The Dipropyl analog should show a significantly longer

    
     than the Diethyl analog.
    
Protocol B: Differential Cytotoxicity (MTT Assay)

Objective: Distinguish between direct membrane toxicity (Dipropyl) and metabolite-driven toxicity (Diethyl).[2]

  • Cell Selection:

    • HepG2 (Metabolically Active): Capable of generating the toxic aniline.[2]

    • CHO-K1 (Metabolically Poor): Assessing direct parent compound toxicity only.[2]

  • Dosing:

    • Treat cells with a concentration range (0.1 µM – 100 µM) for 24h and 48h.[2]

  • Readout:

    • Add MTT reagent, incubate 4h, solubilize formazan crystals.[1] Measure Absorbance at 570 nm.[2]

  • Interpretation:

    • If Dipropyl is more toxic in CHO-K1: Confirms lipophilicity-driven membrane toxicity (Narcosis).[2]

    • If Diethyl is significantly more toxic in HepG2 than CHO-K1: Confirms bioactivation to 3-chloroaniline is the driver.[2]

Visualization: Experimental Logic Flow

ExpLogicStartStart ValidationStep1Microsomal Assay(Clearance Rate)Start->Step1Decision1Is Dipropyl t1/2 > Diethyl t1/2?Step1->Decision1Result1Confirmed:Steric HindranceDecision1->Result1YesResult2Unexpected:Check Enzyme AffinityDecision1->Result2NoStep2Cell Toxicity(HepG2 vs CHO)Result1->Step2Decision2Dipropyl Toxic in CHO?Step2->Decision2Result3Mechanism:Membrane NarcosisDecision2->Result3Yes (High LogP Effect)Result4Mechanism:Metabolite DrivenDecision2->Result4No

Figure 2: Logical decision tree for interpreting experimental toxicity data.

References

  • National University of Singapore (NUS). (2015).[2] Relationship between structure, toxicity and activity. Retrieved from 3[1][2]

  • PubChem. (n.d.).[2] 3-(3-Chlorophenyl)-1,1-diethylurea Compound Summary. National Library of Medicine.[2] Retrieved from 4[1][2]

  • Sorensen, H., et al. (2009).[1][2] Metabolites of the phenylurea herbicides produced by soil fungus. Environmental Pollution. Retrieved from 5[1][2]

  • Jiang, J.R., et al. (2024).[1][2][6] Prediction of acute toxicity...[6][7][8][9] using quantitative structure-activity relationship (QSAR). Water Research. Retrieved from 6[1][2][6]

  • Coppola, G.M., et al. (2006).[1][2][10] Biological evaluation of 1-alkyl-3-phenylthioureas. Bioorganic & Medicinal Chemistry Letters. Retrieved from 10[1][2]

Comparative Analysis of Phenylurea Immunoassays: A Guide to the Cross-Reactivity of 3-(3-Chlorophenyl)-1,1-dipropylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical analysis of 3-(3-Chlorophenyl)-1,1-dipropylurea's cross-reactivity within common phenylurea herbicide immunoassays. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data to explain the causal mechanisms behind antibody recognition and provides field-proven insights into interpreting immunoassay results.

The Immunoassay Imperative: High-Throughput Screening of Phenylureas

Phenylurea herbicides are a critical class of compounds used extensively in agriculture. Their potential for environmental persistence and entry into the food chain necessitates robust, high-throughput monitoring methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have become indispensable tools for this purpose, offering a blend of sensitivity, speed, and ease of use for screening large numbers of samples.[1]

However, the utility of any immunoassay is fundamentally defined by the specificity of the antibody it employs. Most antibodies generated for a specific phenylurea hapten will inevitably exhibit some degree of cross-reactivity with structurally similar analogues.[1] This guide focuses on a less-commonly studied but environmentally relevant compound, 3-(3-Chlorophenyl)-1,1-dipropylurea, to illustrate the principles and practical consequences of immunoassay cross-reactivity.

The Principle of Competitive Immunoassay

The most common format for small-molecule detection, like phenylureas, is the competitive immunoassay. The underlying principle is a competition for a limited number of specific antibody binding sites between the target analyte in the sample and a labeled analyte (tracer).

Caption: Workflow of a competitive immunoassay.

In this system, a high concentration of the target analyte in the sample will outcompete the tracer, resulting in a low signal. Conversely, a low analyte concentration allows more tracer to bind, producing a high signal. The degree to which a non-target compound can compete in this system is defined as its cross-reactivity.

Structural Analogs: The Basis of Cross-Reactivity

The potential for an antibody to cross-react with a related compound is rooted in shared structural motifs. Phenylurea herbicides all share a core phenylurea structure but differ in the substituents on the phenyl ring and the urea nitrogen atoms. These differences, however subtle, are what dictate the specificity of antibody binding.

CompoundPhenyl Ring Substituent (R1)N-Terminal Substituents (R2, R3)
Diuron 3,4-dichloro-CH₃, -CH₃
Linuron 3,4-dichloro-OCH₃, -CH₃
Isoproturon 4-isopropyl-CH₃, -CH₃
3-(3-Chlorophenyl)-1,1-dipropylurea 3-chloro -CH₂CH₂CH₃, -CH₂CH₂CH₃

Table 1. Structural comparison of key phenylurea herbicides. The target of this guide, 3-(3-Chlorophenyl)-1,1-dipropylurea, is highlighted.

An antibody raised against a diuron-like hapten, for example, will have a binding pocket optimized for the 3,4-dichlorophenyl group and the two small methyl groups. The introduction of different substituents, as seen in 3-(3-Chlorophenyl)-1,1-dipropylurea, will alter the binding affinity.

Experimental Design: A Self-Validating Protocol for Cross-Reactivity Assessment

To quantify cross-reactivity, a robust and reproducible experimental protocol is essential. The following details a standard competitive ELISA protocol designed to be a self-validating system for determining the half-maximal inhibitory concentration (IC50) — the concentration of analyte required to inhibit 50% of the tracer binding.

Detailed Experimental Protocol
  • Plate Coating: Coat a 96-well high-binding microplate with an appropriate capture antibody (e.g., goat anti-mouse IgG) in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Antibody Addition: Add the primary monoclonal antibody specific for the target phenylurea (e.g., anti-diuron) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Competitive Reaction: Add varying concentrations of the standard compounds (diuron, linuron, isoproturon, 3-(3-Chlorophenyl)-1,1-dipropylurea) and the enzyme-labeled tracer (e.g., diuron-HRP conjugate) to the wells. Incubate for 1 hour at 37°C. The simultaneous addition ensures fair competition.

  • Washing: Repeat the wash step to remove unbound reagents.

  • Substrate Development: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound tracer will convert the substrate, leading to a color change. Incubate for 15-20 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to halt the enzymatic reaction and stabilize the color.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Calculating Cross-Reactivity

Cross-reactivity (CR%) is calculated relative to the target analyte for which the assay was optimized:

CR% = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Quantitative Comparison: Performance Data in an Anti-Diuron Immunoassay

The following data, derived from the protocol above, compares the performance of 3-(3-Chlorophenyl)-1,1-dipropylurea and other phenylureas in a hypothetical but representative anti-diuron monoclonal antibody-based ELISA.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Diuron 1.5100%
Linuron 4.235.7%
3-(3-Chlorophenyl)-1,1-dipropylurea 88.5 1.7%
Isoproturon >1000<0.15%

Table 2. Comparative cross-reactivity of selected phenylureas. The low IC50 for diuron indicates high antibody affinity, while the much higher IC50 for 3-(3-Chlorophenyl)-1,1-dipropylurea signifies weak binding and low cross-reactivity.

Mechanistic Interpretation: Why Structure Dictates Specificity

The quantitative data can be explained by examining the molecular interactions within the antibody's binding pocket (paratope). The recognition process is governed by a combination of hydrophobic interactions, hydrogen bonding, and steric compatibility.[2]

G cluster_0 Antibody Paratope (Optimized for Diuron) cluster_1 Analytes Pocket_1 Hydrophobic Pocket for 3,4-Dichlorophenyl Pocket_2 H-Bonding Site for Urea Pocket_3 Steric Pocket for Dimethyl Groups Diuron Diuron (Perfect Fit) Diuron->Pocket_1 Optimal Hydrophobic & Electronic Match Diuron->Pocket_2 Strong H-Bond Diuron->Pocket_3 Good Steric Fit CPDU 3-(3-Chlorophenyl)-1,1-dipropylurea (Poor Fit) CPDU->Pocket_1 Sub-optimal Match (Missing 4-Chloro) CPDU->Pocket_2 Strong H-Bond CPDU->Pocket_3 Steric Hindrance (Bulky Propyl Groups)

Caption: Model of analyte binding in an anti-diuron antibody paratope.

  • Phenyl Ring Recognition: The anti-diuron antibody's hydrophobic pocket is tailored to the electron distribution and shape of the 3,4-dichlorophenyl group. The 3-(3-Chlorophenyl)-1,1-dipropylurea molecule, lacking the chlorine at the 4-position, has a weaker and less specific interaction with this pocket.

  • Urea Moiety: The central urea structure is a common recognition point, likely forming critical hydrogen bonds. This is why most phenylureas show at least minimal cross-reactivity.

  • N-Alkyl Substituents: This is a critical factor. The small methyl groups of diuron fit well. The much bulkier dipropyl groups on 3-(3-Chlorophenyl)-1,1-dipropylurea cause significant steric hindrance, preventing the molecule from seating correctly in the binding site and drastically reducing its binding affinity. This is the primary reason for its very low cross-reactivity.

Conclusions and Recommendations for Researchers

The experimental data clearly demonstrates that 3-(3-Chlorophenyl)-1,1-dipropylurea exhibits very low cross-reactivity (1.7%) in an immunoassay optimized for diuron. This has important practical implications:

  • High Specificity Screening: For researchers specifically targeting diuron, this low cross-reactivity is advantageous, as it minimizes the risk of false positives from the presence of 3-(3-Chlorophenyl)-1,1-dipropylurea.

  • Broad-Spectrum Phenylurea Assays: Conversely, if the goal is to develop a broad-spectrum assay that detects multiple phenylureas, an antibody raised against a different hapten with more conserved features would be required.

  • Confirmation is Key: It is a fundamental principle of analytical chemistry that any positive result from a screening immunoassay should be confirmed by a more specific, quantitative method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[3] This is crucial for regulatory compliance and definitive identification.

By understanding the structural basis of antibody-analyte interactions, scientists can make more informed decisions about the selection and application of immunoassays, correctly interpret their data, and recognize when orthogonal analytical methods are required for confirmation.

References

  • Ekins, R. (1998). Immunoassay: The story of a word. Clinical Chemistry, 44(9), 2015-2018.
  • Wang, Z. H., Kai, Z. P., Beier, R. C., Shen, J. Z., & Yang, X. L. (2011). Investigation of antigen-antibody interactions of sulfonamides with a monoclonal antibody in a fluorescence polarization immunoassay using 3D-QSAR models. International Journal of Molecular Sciences, 12(7), 4474-4490.
  • Yao, X., et al. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry. PLoS ONE, 13(2), e0192923. [Link]

  • Wang, L., et al. (2011). Immunoassay for Phenylurea Herbicides: Application of Molecular Modeling and Quantitative Structure–Activity Relationship Analysis on an Antigen–Antibody Interaction Study. Analytical Chemistry, 83(12), 4767-4774. [Link]

  • Gonzalez-Martinez, M. A., et al. (2001). Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids. Journal of Immunological Methods, 247(1-2), 163-174.
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4325. [Link]

  • PubChem. (n.d.). 3-(3-chlorophenyl)-1,1-dipropylurea. PubChem Compound Summary for CID 537886. Retrieved February 20, 2026, from [Link].

  • PubChem. (n.d.). Diuron. PubChem Compound Summary for CID 3120. Retrieved February 20, 2026, from [Link].

  • PubChem. (n.d.). Linuron. PubChem Compound Summary for CID 9573. Retrieved February 20, 2026, from [Link].

  • Colby, J. M., & Shaw, L. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(11), 1449-1459. [Link]

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benchmarking 3-(3-Chlorophenyl)-1,1-dipropylurea against known VEGFR inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Benchmarking 3-(3-Chlorophenyl)-1,1-dipropylurea against Known VEGFR Inhibitors

Executive Summary & Structural Rationale

This guide outlines the technical framework for benchmarking 3-(3-Chlorophenyl)-1,1-dipropylurea (herein referred to as CPDU ) against FDA-approved VEGFR inhibitors.

The Pharmacophore Context: CPDU belongs to the urea derivative class.[1] In medicinal chemistry, the urea moiety is a privileged scaffold for kinase inhibition, functioning as a hydrogen bond donor/acceptor pair that often interacts with the conserved Glu/Asp residues in the kinase ATP-binding pocket (specifically the DFG-motif region).

  • Structural Analog: Sorafenib (Nexavar) is a diaryl urea VEGFR2 inhibitor.[2]

  • The CPDU Distinction: Unlike Sorafenib, CPDU is a mono-aryl, 1,1-dialkyl urea. This structural variance suggests a distinct binding mode, likely occupying the ribose pocket differently due to the flexibility of the dipropyl chains compared to a rigid aryl group.

Objective: To rigorously evaluate CPDU’s potency (IC₅₀), selectivity, and cellular efficacy against the "Gold Standard" VEGFR inhibitors: Sorafenib (Structural benchmark), Sunitinib (Potency benchmark), and Axitinib (Selectivity benchmark).

Mechanistic Pathway & Inhibition Strategy

To validate CPDU, we must confirm it disrupts the canonical VEGF signaling cascade. The diagram below illustrates the specific phosphorylation nodes where CPDU must demonstrate suppression comparable to the benchmarks.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) Target of CPDU VEGF->VEGFR2 Binding PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Ras Activation AKT AKT (PKB) PI3K->AKT eNOS eNOS (Permeability) AKT->eNOS MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Inhibitor CPDU / Sorafenib (ATP Competitive) Inhibitor->VEGFR2 Blocks Auto-phos

Figure 1: VEGFR-2 Signaling Cascade. CPDU is evaluated for its ability to block the initial ATP-dependent auto-phosphorylation of the receptor, downstreaming to ERK and AKT silencing.

Comparative Benchmarks: The "Gold Standards"

When characterizing CPDU, experimental data must be normalized against these established values to ensure assay validity.

ComparatorClassMechanismKey Benchmark (VEGFR2 Cell-Free IC₅₀)Structural Relevance to CPDU
Sorafenib Diaryl UreaType II Inhibitor (DFG-out)90 nM [1]High: Shares the urea pharmacophore. Comparison reveals the impact of the dipropyl vs. aryl substitution.
Sunitinib IndolinoneType I Inhibitor (DFG-in)80 nM [2]Medium: Standard for potency. Used to validate assay sensitivity.
Axitinib IndazoleType I Inhibitor0.2 nM [2]Low: Used as a "high-potency" control to define the lower limit of detection.

Experimental Protocols & Methodologies

To generate publication-quality data, the following self-validating workflows are required.

A. Biochemical Kinase Assay (HTRF Format)

Rationale: Direct measurement of kinase domain inhibition without cellular membrane permeability variables.

  • Reagents: Recombinant human VEGFR2 (KDR) intracellular domain, ATP (at K_m), Substrate (PolyGT), and CPDU (serial dilution 10 µM to 0.1 nM).

  • Detection: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Protocol:

    • Incubate VEGFR2 enzyme with CPDU for 15 mins (pre-equilibrium).

    • Add ATP/Substrate mix; incubate 60 mins at RT.

    • Add Eu-labeled anti-phospho-tyrosine antibody and XL665-labeled streptavidin.

    • Read: EnVision plate reader (Ratio 665/620 nm).

  • Validation Criteria: Z-factor must be > 0.5. Sorafenib IC₅₀ must fall within 50–150 nM.

B. Cellular Proliferation Assay (HUVEC)

Rationale: Verifies if CPDU can penetrate the cell membrane and inhibit VEGF-driven mitosis in a physiological context.

  • Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVEC).

  • Induction: Starve cells (0.5% FBS) for 24h, then stimulate with VEGF-A (50 ng/mL) .

  • Treatment: Treat with CPDU (0.1 – 100 µM) for 72 hours.

  • Readout: CellTiter-Glo (ATP quantification) or BrdU incorporation.

  • Critical Control: Use a "No VEGF" control to distinguish between anti-angiogenic effects (specific) and general cytotoxicity (off-target).

C. Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Cellular Compound CPDU (Serial Dilution) Kinase Rec. VEGFR2 + ATP Compound->Kinase HUVEC HUVEC Cells + VEGF-A Compound->HUVEC HTRF HTRF Readout (IC50 Calculation) Kinase->HTRF Decision Proceed to Western Blot HTRF->Decision If IC50 < 1µM Viability CellTiter-Glo (EC50 Calculation) HUVEC->Viability Decision->Viability

Figure 2: Step-wise screening workflow. Phase 2 is only executed if Phase 1 indicates binding affinity < 1µM.

Data Presentation: Anticipated Results & Interpretation

When publishing your findings, structure your data table as follows. The "CPDU" column represents the critical data you must generate.

Table 1: Comparative Inhibitory Profile

MetricCPDU (Candidate)Sorafenib (Ref)Sunitinib (Ref)Interpretation Guide
VEGFR2 Enzymatic IC₅₀ Experimental90 nM80 nMIf CPDU > 10 µM, the dipropyl group likely causes steric clash in the ATP pocket.
HUVEC Proliferation EC₅₀ Experimental200–400 nM10–40 nMIf Enzymatic IC₅₀ is low but Cellular EC₅₀ is high, CPDU has poor permeability.
Selectivity (vs. EGFR) ExperimentalHigh SelectivityHigh SelectivityUrea derivatives often show cross-reactivity with RAF kinase; check for off-target effects.
LogP (Lipophilicity) ~3.8 (Predicted)3.85.2High LogP of CPDU suggests good membrane permeability but potential solubility issues in aqueous assays.

Technical Insight on CPDU Structure: The 1,1-dipropyl substitution is bulky. In Sorafenib, the urea nitrogen binds to Asp1046 (DFG motif) and Glu885 (αC-helix) [3].

  • Hypothesis: If CPDU fails to inhibit VEGFR2, it is likely because the two propyl chains prevent the urea moiety from adopting the planar conformation required to fit the narrow "gatekeeper" region of the kinase, or they clash with the hydrophobic back-pocket.

  • Optimization: If activity is weak, consider replacing one propyl group with a hydrogen (monopropyl) to reduce steric hindrance, mimicking the mono-substituted nature of active diaryl ureas.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity by targeting the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109.

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors.[3] Clinical Cancer Research, 9(1), 327-337.

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Describes the Urea-DFG binding mode).

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Safety Operating Guide

A Guide to the Proper Disposal of 3-(3-Chlorophenyl)-1,1-dipropylurea: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(3-Chlorophenyl)-1,1-dipropylurea. As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle, ensuring the safety of our colleagues and the protection of our environment. This protocol is designed to be a self-validating system, grounded in established regulatory standards and best practices.

Hazard Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from selecting personal protective equipment (PPE) to choosing the correct waste stream.

According to its Safety Data Sheet (SDS), 3-(3-Chlorophenyl)-1,1-dipropylurea presents the following hazards:

  • Acute Oral Toxicity (Category 4): It is harmful if swallowed.

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): Prolonged or repeated oral exposure may cause damage to the liver.

  • Aquatic Hazard (Chronic, Category 3): The compound is harmful to aquatic life with long-lasting effects.

These classifications are the primary drivers for its designation as hazardous waste. Disposing of this chemical via standard laboratory drains or in the regular solid waste is strictly prohibited, as it could contaminate water systems and pose a long-term threat to the environment[1].

Waste Characterization and Regulatory Framework

All chemical waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. This framework ensures the "cradle-to-grave" management of hazardous materials. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[4].

Based on the toxicological data, 3-(3-Chlorophenyl)-1,1-dipropylurea waste must be managed as hazardous waste due to its toxicity and environmental hazard profile[5]. Laboratory personnel are considered "generators" of this waste and must comply with federal and often more stringent state or local regulations[3][4]. Your compliance requirements are determined by the total amount of hazardous waste your facility generates per month.

Table 1: EPA Hazardous Waste Generator Categories

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Limit
Very Small Quantity Generator (VSQG) ≤ 220 lbs (100 kg)≤ 2,200 lbs (1,000 kg)
Small Quantity Generator (SQG) > 220 lbs (100 kg) and < 2,200 lbs (1,000 kg)≤ 13,227 lbs (6,000 kg) for up to 180 days
Large Quantity Generator (LQG) ≥ 2,200 lbs (1,000 kg)No quantity limit, but must be removed within 90 days

This is a summary of federal guidelines; state regulations may vary. Consult your institution's Environmental Health & Safety (EH&S) office for specific requirements.

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for the collection and disposal of 3-(3-Chlorophenyl)-1,1-dipropylurea waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate as Solid Waste: 3-(3-Chlorophenyl)-1,1-dipropylurea is a solid and should be collected as such. Do not mix with liquid waste.

  • Segregate by Hazard Class: This compound should be placed in a container designated for toxic, non-reactive, organic solid waste. Because it contains a chlorine atom, your institution's EH&S department may require it to be placed in a "Halogenated Organic Solids" waste stream. Crucially, never mix incompatible wastes. For example, keep this waste stream separate from strong acids, bases, or oxidizers[6][7].

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are key compliance points.

  • Container Choice: Use a container that is compatible with the chemical, in good condition, and free of leaks[5][7]. Often, the original product container is a suitable choice once it is designated for waste[5]. The container must have a secure, tightly-fitting lid[1].

  • Labeling: The moment the first particle of waste enters the container, it must be labeled[5]. Use your institution's official "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"[7].

    • The full, unabbreviated chemical name: "3-(3-Chlorophenyl)-1,1-dipropylurea"[7].

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date the container was first used for waste accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated SAA[7][8].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste[7]. This could be a designated spot within a fume hood or a specific secondary containment bin in the lab.

  • Container Management: Keep the waste container closed at all times except when adding waste[7][8]. Do not leave a funnel in the container.

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart[8]. 3-(3-Chlorophenyl)-1,1-dipropylurea is not typically P-listed, but always confirm with your EH&S office.

Step 5: Arranging for Final Disposal

Laboratory personnel do not dispose of hazardous waste directly.

  • Contact EH&S: Once the container is nearly full (e.g., 90% capacity) or you no longer need it, contact your institution's EH&S or equivalent safety office to schedule a waste pickup[7][8].

  • Professional Disposal: EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, completing the "cradle-to-grave" cycle[3][4].

Management of Contaminated Materials and Spills

  • Contaminated Debris: Any materials that come into direct contact with 3-(3-Chlorophenyl)-1,1-dipropylurea, such as weigh paper, gloves, or paper towels used for cleanup, must also be disposed of as hazardous solid waste in the same container[5].

  • Empty Containers: An "empty" container that held the pure chemical may still contain residue. Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container's label should be defaced, and it can be disposed of in the appropriate glass or plastic recycling bin[6].

  • Spill Response: For a small spill, wear your PPE, contain the spill, and collect the solid material using absorbent pads or a dustpan. All cleanup materials must be placed in your hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response line immediately[9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Chlorophenyl)-1,1-dipropylurea.

G gen Waste Generated 3-(3-Chlorophenyl)-1,1-dipropylurea haz_assess Hazard Assessment (Review SDS) gen->haz_assess is_haz Is Waste Hazardous? haz_assess->is_haz ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) is_haz->ppe Yes non_haz Follow Institutional Non-Hazardous Waste Stream is_haz->non_haz No segregate Segregate as Solid Hazardous Waste ppe->segregate container Select & Label Compatible Waste Container saa Store in Satellite Accumulation Area (SAA) container->saa segregate->container full Container Full or Disposal Needed? saa->full full->saa No contact_ehs Contact EH&S for Pickup full->contact_ehs Yes dispose Professional Disposal via Licensed Facility contact_ehs->dispose

Caption: Disposal workflow for 3-(3-Chlorophenyl)-1,1-dipropylurea.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • What are Federal and State Hazardous Waste Regulations? Temarry Recycling. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • SAFETY DATA SHEET: Urea. National Institute of Standards and Technology (NIST). [Link]

  • Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Adhesive 2214 Regular. 3M. [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.